molecular formula C9H6BrF2N B7961602 4-Bromo-3-(difluoromethyl)-1H-indole

4-Bromo-3-(difluoromethyl)-1H-indole

Numéro de catalogue: B7961602
Poids moléculaire: 246.05 g/mol
Clé InChI: ZAZLOYPACYUSAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-3-(difluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C9H6BrF2N and its molecular weight is 246.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-(difluoromethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(difluoromethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-bromo-3-(difluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZLOYPACYUSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Decoding the Mechanism of Action of 4-Bromo-3-(difluoromethyl)-1H-indole: A Technical Guide to Covalent Mechanism-Based Inactivators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and chemical biology, the rational design of covalent probes requires a delicate balance between aqueous stability and targeted reactivity. 4-Bromo-3-(difluoromethyl)-1H-indole represents a sophisticated class of mechanism-based inactivators (often termed "suicide inhibitors"). Rather than relying on intrinsically reactive electrophiles (like acrylamides) that can cause off-target toxicity, this molecule utilizes the difluoromethyl ( −CF2​H ) group as a latent electrophile.

This whitepaper dissects the in vitro mechanism of action of 4-Bromo-3-(difluoromethyl)-1H-indole, detailing the chemical causality behind its target-activated covalent bonding, and provides field-proven experimental workflows for validating its pharmacological profile.

Mechanistic Rationale: The Latent Electrophile

The pharmacological utility of 4-Bromo-3-(difluoromethyl)-1H-indole lies in its ability to remain inert in physiological buffers while transforming into a highly reactive species exclusively within the microenvironment of a target enzyme's active site[1].

The Azafulvene Activation Pathway

The −CF2​H group is strategically positioned on the electron-rich indole ring. When the molecule binds to its target, specific non-covalent interactions—such as the deprotonation of the indole N-H by a basic amino acid residue (e.g., Aspartate or Glutamate)—trigger a cascade of electron redistribution.

This leads to the heterolytic cleavage of the Calkyl​−F bond and the elimination of hydrogen fluoride (HF). The resulting intermediate is a 3-fluoro-azafulvene (a nitrogen-containing analog of a quinone methide)[2]. This intermediate is a highly potent Michael acceptor. Nucleophilic residues within the active site (such as the thiol of Cysteine or the ε -amino group of Lysine) rapidly attack this intermediate, forming an irreversible covalent adduct that permanently inactivates the enzyme[1].

The Strategic Role of the 4-Bromo Substituent

The addition of the bromine atom at the 4-position is not arbitrary; it serves two critical functions:

  • Steric Shielding: Unsubstituted difluoromethyl indoles can sometimes suffer from premature background hydrolysis in aqueous media[1]. The bulky 4-bromo group provides steric hindrance around the 3-position, extending the compound's half-life in assay buffers and ensuring that activation only occurs upon target engagement.

  • Halogen Bonding: The electron-deficient σ -hole of the bromine atom acts as a potent halogen-bond donor, anchoring the probe to the enzyme's peptide backbone and orienting the −CF2​H warhead precisely toward the catalytic nucleophile.

MOA A Latent Probe 4-Bromo-3-(difluoromethyl) -1H-indole B Activation - HF Elimination (Enzyme Catalyzed) A->B Target Binding C Reactive Intermediate 3-Fluoro-azafulvene B->C Deprotonation D Covalent Adduct Irreversible Target Modification C->D Nucleophilic Attack (Cys/Lys)

Figure 1: Mechanism-based activation pathway of 4-Bromo-3-(difluoromethyl)-1H-indole.

Structure-Reactivity Relationships (SAR)

To understand why the difluoromethyl group is the "Goldilocks" warhead for mechanism-based inactivators, it must be compared against other fluorinated analogs. The table below summarizes the causality behind the selection of −CF2​H over −CH2​F or −CF3​ [1][3].

Indole 3-SubstituentIntrinsic Aqueous Stability (pH 7.4)Primary Mechanism of ActionSuitability as a Covalent Probe
−CH3​ Highly StableNon-covalent hydrophobic bindingUnsuitable (No electrophilic trap)
−CH2​F <1 hour (Highly Unstable)Rapid direct SN​2 or spontaneous azafulvene formationPoor (Premature hydrolysis in buffer)
−CHF2​ (Target) >24 hours (Latent)Target-activated azafulvene formationExcellent (High target specificity)
−CF3​ Highly StableNon-covalent binding (steric/lipophilic)Unsuitable (C-F bonds too strong to break)

In Vitro Pharmacological Profiling: Experimental Workflows

Evaluating a mechanism-based inactivator requires specialized biochemical assays. Standard IC50​ measurements are invalid for covalent inhibitors because the apparent potency increases with incubation time. Instead, researchers must determine the kinetic parameters kinact​ (the maximum rate of inactivation) and KI​ (the inhibitor concentration yielding half-maximal inactivation rate)[2].

Workflow S1 1. Target Incubation (Enzyme + Probe in Buffer) S2 2. Time-Course Sampling (Aliquots at t=0 to t=60 min) S1->S2 S3 3. Jump Dilution (100x) (Test for Irreversibility) S2->S3 S4 4. Activity Measurement (Fluorometric Assay) S3->S4 S5 5. Kinetic Analysis (Calculate k_inact / K_I) S4->S5 S6 6. LC-MS/MS Mapping (Identify Covalent Adduct) S5->S6 Structural Validation

Figure 2: In vitro experimental workflow for validating covalent mechanism-based inactivation.

Protocol A: Time-Dependent Inhibition (TDI) and kinact​/KI​ Determination

Self-Validating Principle: This protocol isolates the covalent bond formation step from the initial non-covalent binding event.

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Expert Insight: Strictly avoid adding strong nucleophiles like Dithiothreitol (DTT) or β -mercaptoethanol, as they will prematurely react with the generated azafulvene and artificially lower the apparent potency.

  • Inhibitor Titration: Prepare a dilution series of 4-Bromo-3-(difluoromethyl)-1H-indole (0.1 μ M to 50 μ M) in DMSO. Ensure the final assay concentration of DMSO remains ≤1% to prevent enzyme denaturation.

  • Incubation: Mix the target enzyme with the inhibitor series at 37°C.

  • Time-Course Sampling: At precise intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 5 μ L aliquot of the reaction mixture.

  • Activity Quench/Measurement: Immediately transfer the aliquot into 95 μ L of buffer containing a saturating concentration of the enzyme's natural reporter substrate. Measure the initial velocity of product formation.

  • Data Analysis: Plot the natural logarithm of the remaining enzymatic activity versus time. The slope of this line yields the observed rate constant ( kobs​ ). Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to derive the final kinetic parameters.

Protocol B: Jump-Dilution Assay for Irreversibility

Self-Validating Principle: If the compound is merely a tight-binding non-covalent inhibitor, massive dilution will force the complex to dissociate, restoring enzyme activity. If it is a true covalent inactivator, activity will remain flatlined.

  • Target Engagement: Incubate the enzyme with the inhibitor at a concentration of 10×KI​ for 60 minutes to ensure >95% target occupancy.

  • The "Jump": Perform a rapid 100-fold dilution of the enzyme-inhibitor complex directly into an assay buffer containing a high concentration of the reporter substrate.

  • Continuous Monitoring: Monitor the enzymatic activity continuously for 2 to 4 hours.

  • Interpretation: A linear progress curve with a slope near zero confirms irreversible covalent inactivation. A non-linear, upward-bending curve indicates reversible binding.

References

  • Pan, Y. (2019). "The Dark Side of Fluorine". ACS Medicinal Chemistry Letters, 10(7), 1016-1019. URL:[Link]

  • Woolridge, E. M., & Rokita, S. E. (1989). "Synthesis and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole". Tetrahedron Letters, 30(45), 6117-6120. URL:[Link]

  • Charrier, N., et al. (2012). "Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors". Journal of Medicinal Chemistry, 55(7), 3242–3254. URL:[Link]

Sources

Chemical structure and physicochemical properties of 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 4-Bromo-3-(difluoromethyl)-1H-indole

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Among fluorinated heteroaromatics, 4-Bromo-3-(difluoromethyl)-1H-indole emerges as a highly specialized, bifunctional building block. It combines the versatile cross-coupling potential of a C4-bromide with the unique bioisosteric properties of a C3-difluoromethyl (–CF₂H) group. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this molecule’s physicochemical profile, structural causality, and field-proven synthetic methodologies.

Structural Analysis and Physicochemical Profiling

The architecture of 4-Bromo-3-(difluoromethyl)-1H-indole (C₉H₆BrF₂N) is defined by the electronic and steric interplay between the bromine atom and the difluoromethyl group.

Causality of Chemical Properties
  • Steric Hindrance & Conformation: The bulky bromine atom at the C4 position exerts significant steric pressure on the adjacent C3–CF₂H group. This restricts the free rotation of the difluoromethyl moiety, locking it into specific spatial conformations. In structure-based drug design, this rigidification can dramatically reduce entropic penalties upon binding to a target receptor.

  • Electronic Modulation: Bromine is inductively electron-withdrawing but can donate electron density through resonance. However, the strongly electron-withdrawing –CF₂H group pulls electron density away from the indole π-system, lowering the HOMO (Highest Occupied Molecular Orbital) of the ring. This makes the indole core highly resistant to oxidative degradation (e.g., by cytochrome P450 enzymes) compared to its non-fluorinated analogs.

  • The –CF₂H Bioisostere: The difluoromethyl group acts as a lipophilic hydrogen bond donor[1]. The two highly electronegative fluorine atoms polarize the C–H bond, allowing the proton to participate in hydrogen bonding, effectively mimicking hydroxyl (–OH) or thiol (–SH) groups while offering superior membrane permeability and metabolic stability.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for downstream pharmacokinetic (PK) modeling and synthetic planning.

PropertyValueImplication for Drug Development
Molecular Formula C₉H₆BrF₂NDefines exact mass and isotopic distribution.
Molecular Weight 246.05 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass (⁷⁹Br) 244.9650 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 15.79 ŲHighly lipophilic; excellent blood-brain barrier (BBB) penetration potential.
LogP (Predicted) ~3.1Optimal lipophilicity for passive membrane diffusion.
Hydrogen Bond Donors 1 (Strong: N-H) + 1 (Weak: C-H of CF₂H)Provides directional binding interactions in target active sites.
Hydrogen Bond Acceptors 2 (Fluorine atoms)Capable of interacting with backbone amides in protein targets.

Synthetic Methodologies

Historically, accessing 3-(difluoromethyl)indoles required the formylation of the indole core (e.g., via Vilsmeier-Haack reaction) followed by aggressive deoxofluorination using hazardous reagents like Diethylaminosulfur trifluoride (DAST)[2]. While effective, DAST is thermally unstable and poses significant safety risks at scale.

Modern synthetic paradigms favor direct C–H difluoromethylation via radical pathways. This approach is transition-metal-free, utilizes stable reagents like sodium difluoromethanesulfinate (Langlois reagent) or difluoromethyl tetrazole sulfone, and proceeds under mild visible-light irradiation[3].

Mechanistic Pathway of Radical Difluoromethylation

The direct functionalization of 4-bromo-1H-indole relies on the generation of an electrophilic •CF₂H radical, which regioselectively attacks the electron-rich C3 position of the indole ring.

G N1 4-Bromo-1H-indole N3 Radical Addition at C3 N1->N3 Substrate N2 CF2H Radical Generation (e.g., Langlois Reagent) N2->N3 CF2H• N4 Radical Intermediate (C3-CF2H, C2-Radical) N3->N4 Regioselective Attack N5 Oxidation (SET) & Deprotonation N4->N5 -e⁻, -H⁺ N6 4-Bromo-3-(difluoromethyl) -1H-indole N5->N6 Rearomatization

Figure 1: Visible-light-induced radical difluoromethylation mechanism of 4-bromo-1H-indole.

Step-by-Step Experimental Protocol: Visible-Light-Induced Difluoromethylation

This protocol is a self-validating system adapted from modern electron donor-acceptor (EDA) complex methodologies[3].

Reagents & Materials:

  • 4-Bromo-1H-indole (1.0 equiv, 1.0 mmol)

  • Difluoromethyl tetrazole sulfone or Langlois Reagent (2.0 equiv, 2.0 mmol)

  • Base: K₂HPO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous DMSO (5.0 mL)

  • Light Source: 427 nm Blue LED (Kessil lamp)

Procedure:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1H-indole, the difluoromethylating reagent, and K₂HPO₄.

  • Solvent Addition & Degassing: Add anhydrous DMSO (5 mL). Causality Check: Degassing is critical. Oxygen is a potent radical scavenger that will quench the •CF₂H radical, leading to reaction failure. Subject the mixture to three freeze-pump-thaw cycles under an argon atmosphere.

  • Photochemical Irradiation: Place the Schlenk tube approximately 5 cm away from a 427 nm Blue LED. Stir the mixture vigorously at room temperature for 16 hours. A fan must be used to maintain ambient temperature and prevent thermal degradation of the EDA complex[3].

  • Reaction Quenching & Workup: Dilute the mixture with ethyl acetate (20 mL) and quench with distilled water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-Bromo-3-(difluoromethyl)-1H-indole.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be rigorously validated. The presence of both the bromine isotope pattern and the distinct fluorine coupling ensures structural confirmation.

  • ¹⁹F NMR (282 MHz, CDCl₃): The most diagnostic signal is a characteristic doublet centered around -110 to -115 ppm . Causality: The two equivalent fluorine atoms are split by the single adjacent geminal proton (²J_{F-H} ≈ 55 Hz).

  • ¹H NMR (400 MHz, CDCl₃): The difluoromethyl proton (–CF₂H ) will appear as a distinct triplet at approximately 6.80–7.20 ppm with a massive coupling constant (J ≈ 55 Hz) due to splitting by the two fluorine atoms. The indole N-H proton will appear as a broad singlet >8.0 ppm.

  • LC-MS (ESI+): The mass spectrum will display a distinct 1:1 isotopic doublet at m/z 246.0 [M+H]⁺ (for ⁷⁹Br) and m/z 248.0 [M+H]⁺ (for ⁸¹Br), confirming the presence of the mono-brominated species.

Applications in Drug Discovery

The true value of 4-Bromo-3-(difluoromethyl)-1H-indole lies in its dual functionality:

  • Late-Stage Diversification: The C4-bromine serves as a pristine synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C3 position is already blocked by the –CF₂H group, competing side reactions at the highly reactive C3 position are completely eliminated. This allows for the precise construction of complex 4-aryl or 4-amino indole architectures.

  • Metabolic Shielding: In lead optimization, replacing a metabolically labile C3-methyl group with a C3-difluoromethyl group prevents oxidative metabolism by liver microsomes, drastically extending the half-life of the resulting drug candidate[1].

Sources

A Technical Guide to Receptor Binding Affinity Studies of 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing 4-Bromo-3-(difluoromethyl)-1H-indole for Pharmacological Interrogation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The compound of interest, 4-Bromo-3-(difluoromethyl)-1H-indole, presents a unique combination of chemical features that beckon a thorough investigation of its receptor binding profile. The indole nucleus itself provides a versatile framework that can interact with various receptors through aromatic stacking and hydrogen bonding.[3] The strategic placement of a bromine atom at the 4-position and a difluoromethyl group at the 3-position introduces specific electronic and steric properties that can significantly influence receptor affinity and selectivity.[4][5]

Notably, the difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can act as a strong hydrogen bond donor, while also increasing metabolic stability and lipophilicity. Recent studies on related 3-(difluoromethyl)-1H-indole derivatives have identified them as potent antagonists of the serotonin type 6 receptor (5-HT₆R), a promising target for cognitive disorders like Alzheimer's disease.[6] This precedent provides a strong rationale for prioritizing the investigation of 4-Bromo-3-(difluoromethyl)-1H-indole at this specific receptor, while also necessitating a broader screening to build a comprehensive selectivity profile.

This guide provides a detailed framework for researchers and drug development professionals to systematically evaluate the receptor binding affinity of 4-Bromo-3-(difluoromethyl)-1H-indole. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Hypothesizing and Prioritizing Targets: A Rationale-Driven Approach

Given the structural alerts within 4-Bromo-3-(difluoromethyl)-1H-indole, a multi-tiered screening strategy is warranted. The indole scaffold is notoriously promiscuous, with derivatives showing affinity for a wide range of receptors.

Primary Target Hypothesis:

  • Serotonin 6 Receptor (5-HT₆R): Based on direct evidence from structurally related 3-(difluoromethyl)indole compounds, 5-HT₆R is the most logical primary target.[6]

Secondary Screening Panel: A broader panel is crucial to understand the compound's selectivity and potential off-target effects. The indole nucleus is a common feature in ligands for the following receptor families:

  • Serotonin Receptors (5-HT): Subtypes beyond 5-HT₆, such as 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₃, are common targets for indole derivatives.[7][8][9]

  • Dopamine Receptors (D): Indole-based structures have shown significant affinity for D₂ and D₃ subtypes.[10][11][12]

  • Cannabinoid Receptors (CB): Aminoalkylindoles are a well-established class of CB₁ and CB₂ receptor ligands.[3][13]

  • GABA-A Receptors (Benzodiazepine Site): The indole scaffold has been exploited to design ligands for the benzodiazepine binding site on the GABA-A receptor complex.[14][15][16]

  • Sigma Receptors (σ): Numerous indole-based compounds have been identified as high-affinity ligands for σ₁ and σ₂ receptors.[17][18]

The following table outlines a proposed initial screening panel.

Receptor FamilySpecific Subtype(s)Rationale
Serotonin 5-HT₆Primary Hypothesis based on structural analogs[6]
5-HT₁A, 5-HT₂A, 5-HT₂CHigh prevalence of indole ligands for these subtypes[7][9]
Dopamine D₂, D₃Known target class for indole derivatives[10][11][12]
Cannabinoid CB₁, CB₂Well-established pharmacophore for cannabinoid ligands[13]
GABAergic GABA-A (Bz site)Indole analogs of β-carbolines bind this site[14][19]
Sigma σ₁, σ₂Common target for novel indole-based CNS ligands[17][18]

The Cornerstone of Affinity Measurement: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[20][21] They are robust, sensitive, and allow for the determination of key pharmacological parameters that define a compound's affinity and receptor density.[21][22] The two primary types of assays we will employ are saturation binding and competitive binding.

  • Saturation Binding: Determines the equilibrium dissociation constant (Kd) of a radioligand for its receptor, which is a measure of its affinity. It also quantifies the total number of binding sites (Bmax) in a given tissue or cell preparation.[20]

  • Competitive Binding: Measures the ability of an unlabeled test compound (e.g., 4-Bromo-3-(difluoromethyl)-1H-indole) to displace a specific radioligand from its receptor. This allows for the calculation of the inhibitory constant (Kᵢ), which represents the affinity of the test compound for the receptor.[20][23]

Experimental Design and Protocols

The following protocols are detailed, self-validating systems designed for accuracy and reproducibility.

Part 1: Preparation of Receptor-Containing Membranes

This protocol is applicable for generating membranes from either transfected cell lines expressing the receptor of interest or from native tissue (e.g., rat brain regions).

Step-by-Step Protocol:

  • Harvesting: Scrape cultured cells or dissect tissue and place immediately in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the tissue/cells using a Polytron or Dounce homogenizer on ice.

  • Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[24]

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold lysis buffer, and repeat the high-speed centrifugation step. This wash step is critical for removing endogenous ligands.

  • Final Resuspension & Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) to a desired protein concentration.[24]

  • Protein Quantification: Determine the protein concentration using a standard method like the Pierce™ BCA assay. This is essential for normalizing the Bmax value.[24]

  • Aliquoting & Storage: Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Part 2: Saturation Binding Assay (Determining Kd and Bmax)

This experiment is crucial for characterizing the binding of a selected radioligand to a target receptor (e.g., [³H]-LSD for 5-HT₆ receptors) before proceeding to competition assays.

Workflow Diagram: Saturation Binding Assay

G prep Prepare Serial Dilutions of Radioligand plate_total Plate A (Total Binding): Membranes + Radioligand + Assay Buffer prep->plate_total plate_nsb Plate B (Non-Specific Binding): Membranes + Radioligand + Excess Unlabeled Ligand prep->plate_nsb membranes Thaw & Dilute Receptor Membranes membranes->plate_total membranes->plate_nsb incubate Incubate at RT (e.g., 60 min) plate_total->incubate plate_nsb->incubate filter Rapid Vacuum Filtration (GF/B or GF/C filters) incubate->filter wash Wash Filters x4 with Ice-Cold Wash Buffer filter->wash count Add Scintillation Cocktail & Count Radioactivity (CPM) wash->count analyze Analyze Data: Specific Binding = Total - NSB Non-linear Regression (Kd, Bmax) count->analyze

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Protocol:

  • Assay Setup: Prepare two sets of tubes or a 96-well plate.[24]

  • Radioligand Dilutions: Prepare serial dilutions of the chosen radioligand (e.g., 8-12 concentrations) spanning a range from approximately 0.1 to 10 times its expected Kd.

  • Total Binding Wells: To each well, add assay buffer, the appropriate concentration of radioligand, and the diluted membrane preparation (typically 20-100 µg of protein).[24]

  • Non-Specific Binding (NSB) Wells: To a parallel set of wells, add the same components as for total binding, plus a high concentration (at least 100-fold higher than the radioligand's Kd) of a known, unlabeled ligand for the target receptor. This displaces all specific binding, leaving only non-specific binding.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[24]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[20] Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the trapped radioactivity using a scintillation counter.

Part 3: Competitive Binding Assay (Determining Kᵢ)

This experiment determines the affinity of our test compound, 4-Bromo-3-(difluoromethyl)-1H-indole.

Workflow Diagram: Competitive Binding Assay

G prep Prepare Serial Dilutions of 4-Bromo-3-(difluoromethyl)-1H-indole plate Add to Plate: Membranes + Radioligand + Test Compound Dilutions prep->plate radioligand Prepare Fixed Concentration of Radioligand (~Kd) radioligand->plate membranes Thaw & Dilute Receptor Membranes membranes->plate incubate Incubate at RT (e.g., 60 min) plate->incubate controls Include Controls: Total Binding (no competitor) NSB (excess unlabeled ligand) controls->incubate filter Rapid Vacuum Filtration (GF/B or GF/C filters) incubate->filter wash Wash Filters x4 with Ice-Cold Wash Buffer filter->wash count Add Scintillation Cocktail & Count Radioactivity (CPM) wash->count analyze Analyze Data: Non-linear Regression (IC50) Cheng-Prusoff Equation (Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Test Compound Dilutions: Prepare serial dilutions of 4-Bromo-3-(difluoromethyl)-1H-indole, typically spanning a 5-log unit range in 10 concentrations.[20]

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the specific radioligand (ideally at or below its Kd value as determined from the saturation assay), the diluted membrane preparation, and the serial dilutions of the test compound.[24]

  • Controls: Include control wells for Total Binding (no test compound) and Non-Specific Binding (a saturating concentration of a standard unlabeled ligand).

  • Incubation, Filtration, and Counting: Proceed with the same steps for incubation, termination by filtration, and scintillation counting as described in the saturation assay protocol.

Data Analysis and Interpretation

Raw data (Counts Per Minute, CPM) must be transformed and analyzed to yield meaningful affinity constants. Software such as GraphPad Prism is the industry standard for this analysis.

1. Calculating Specific Binding: For each concentration, specific binding is calculated by subtracting the average NSB CPM from the average Total Binding CPM. Specific Binding = Total CPM - NSB CPM

2. Saturation Analysis (Kd and Bmax):

  • Plot Specific Binding (y-axis) against the concentration of the radioligand (x-axis).

  • Fit the data using a non-linear regression model for "one site-specific binding".

  • The model will directly calculate the Kd (in nM) and Bmax (in fmol/mg protein, after correcting for protein concentration).[20]

3. Competition Analysis (IC₅₀ and Kᵢ):

  • Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).

  • Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope").

  • This analysis will yield the IC₅₀ , which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • The IC₅₀ is then converted to the Kᵢ (the affinity constant for the test compound) using the Cheng-Prusoff equation .[10] This equation corrects for the concentration and affinity of the radioligand used in the assay.

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Data Summary: The results should be summarized in a clear, tabular format to easily assess potency and selectivity.

ReceptorRadioligand UsedKᵢ of Test Compound (nM)Selectivity Ratio (vs. 5-HT₆)
5-HT₆ [³H]-LSD5.2 1
5-HT₁A [³H]-8-OH-DPAT25048-fold
5-HT₂A [³H]-Ketanserin830160-fold
D₂ [³H]-Spiperone1,100211-fold
D₃ [¹²⁵I]-IABN950183-fold
CB₁ [³H]-CP55,940>10,000>1900-fold
σ₁ [³H]-(+)-Pentazocine4,500865-fold

Data are hypothetical and for illustrative purposes only.

Conclusion and Forward Path

This technical guide outlines a robust, rationale-driven methodology for comprehensively profiling the receptor binding affinity of 4-Bromo-3-(difluoromethyl)-1H-indole. By beginning with a hypothesis grounded in existing literature and systematically applying gold-standard radioligand binding assays, researchers can confidently determine the compound's primary targets and its broader selectivity profile.[21] The determination of a Kᵢ value is a critical first step in the drug discovery pipeline. A high-affinity interaction, particularly if selective, provides the impetus for subsequent investigations, including functional assays (to determine agonist vs. antagonist activity) and in vivo studies to establish a potential therapeutic role.

References

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL
  • Title: Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands Source: MDPI URL: [Link]

  • Title: Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives Source: PubMed URL: [Link]

  • Title: Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets Source: PMC URL: [Link]

  • Title: Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands Source: PMC URL: [Link]

  • Title: cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles: synthesis and in vitro binding affinity at dopamine D1 and D2 receptors Source: PubMed URL: [Link]

  • Title: Potent Cannabinergic Indole Analogues as Radioiodinatable Brain Imaging Agents for the CB1 Cannabinoid Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design and synthesis of selective cannabinoid receptor ligands: Aminoalkylindole and other heterocyclic analogs Source: ResearchGate URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives Source: PubMed URL: [Link]

  • Title: Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors Source: PMC URL: [Link]

  • Title: Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA Source: MDPI URL: [Link]

  • Title: Synthesis and pharmacological evaluation of indole-based sigma receptor ligands Source: PMC URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC URL: [Link]

  • Title: GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? Source: PMC URL: [Link]

  • Title: Novel indole-based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter Source: MDPI URL: [Link]

  • Title: Geometrically Constrained Derivatives of Indolylglyoxylamides as Ligands Binding the GABAA/BzR Complex Source: ResearchGate URL: [Link]

  • Title: Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight Source: MDPI URL: [Link]

  • Title: Indole Derivatives as Probes to Study the Benzodiazepine Binding Site in Gaba Receptor Complex (1995) Source: SciSpace URL: [Link]

  • Title: Serotonin Receptor Subtypes and Ligands Source: ACNP URL: [Link]

  • Title: Geometrically constrained derivatives of indolylglyoxylamides as ligands binding the GABAA/BzR complex Source: PubMed URL: [Link]

  • Title: Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Defining Affinity with the GABAA Receptor Source: PMC URL: [Link]

  • Title: Divergent Synthesis of Difluoromethylated Indole-3-carbinols, Bisindolylmethanes and Indole-3-methanamines Source: ResearchGate URL: [Link]

  • Title: Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation Source: PubMed URL: [Link]

  • Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chula Digital Collections URL: [Link]

  • Title: Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents Source: PMC URL: [Link]

  • Title: Indole: A Promising Scaffold For Biological Activity. Source: RJPN URL: [Link]

  • Title: Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin Source: PubMed URL: [Link]

  • Title: 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate Source: MDPI URL: [Link]

  • Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chula Digital Collections URL: [Link]

Sources

Engineering Difluoromethyl Indoles: A Technical Guide to Pharmacokinetics, Pharmacodynamics, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl group (–CF₂H) has emerged as a highly versatile bioisostere. When conjugated with the privileged indole scaffold, the –CF₂H moiety serves as a "lipophilic hydrogen bond donor," fundamentally altering the pharmacokinetics (PK) and pharmacodynamics (PD) of the parent molecule. This whitepaper provides an authoritative, systems-level guide on the mechanistic rationale, ADME profiling, and self-validating synthetic methodologies for difluoromethyl indole compounds.

Pharmacodynamics (PD): The Lipophilic Hydrogen Bond Donor Concept

Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (–CF₃) group, the –CF₂H moiety retains a polarized C–H bond. The extreme electronegativity of the adjacent fluorine atoms draws electron density away from the carbon, rendering the hydrogen atom partially positive (δ+) and capable of participating in robust hydrogen bonding, as detailed in the1[1].

  • Bioisosterism: The –CF₂H group acts as a direct bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups[1]. Abraham's solute ¹H NMR analysis confirms that its hydrogen bond acidity parameter ( A≈0.085–0.126 ) is comparable to that of thiophenols and anilines[1].

  • Target Engagement: In the context of indole-based therapeutics—such as2—replacing a polar amide with a 3-difluoromethyl indole maintains critical hydrogen-bonding interactions with the target's catalytic diad[2]. Causally, this strips away the high desolvation penalty associated with polar groups, leading to enhanced binding affinity and superior blood-brain barrier (BBB) penetration[2].

Pharmacokinetics (PK): ADME Modulation and Stability Caveats

The addition of a –CF₂H group to an indole ring significantly modulates its physicochemical properties, offering a dual advantage of increased lipophilicity and metabolic shielding, though structural placement is critical to avoid toxicity.

  • Lipophilicity and Permeability: The –CF₂H group subtly increases the partition coefficient (ΔlogP from -0.1 to +0.4 compared to a methyl group)[1]. This enhancement improves passive membrane permeability without driving the molecule into the highly lipophilic, "greasy" space that often causes off-target toxicity in –CF₃ derivatives[1].

  • Metabolic Shielding: Unsubstituted indoles are notoriously susceptible to cytochrome P450-mediated oxidation at the C-2 and C-3 positions. N-1 or C-2 difluoromethylation sterically and electronically shields these metabolic soft spots, prolonging the in vivo half-life.

  • The "Dark Side" of Fluorine (Degradation): Positional isomerism dictates stability. As highlighted in3, placing a –CF₂H group at the C-6 position of an indole introduces severe chemical instability[4]. At physiological pH, the lone pair on the indole nitrogen delocalizes through the conjugated π-system (vinylogous electron donation), triggering the heterolytic cleavage of the C–F bond and expelling a fluoride ion[4]. This defluorination leads to rapid compound degradation.

Quantitative PK/PD Parameter Comparison
Compound ScaffoldH-Bond Acidity (A)Lipophilicity (ΔlogP vs -CH₃)In Vitro Stability (HLM)Primary Metabolic / Degradation Liability
Indole (Unsubstituted) N/A (Acceptor/Donor)BaselineShort T1/2​ Rapid C-2 / C-3 CYP450 oxidation
N-(Difluoromethyl)indole ~0.10+0.2 to +0.4Extended T1/2​ Slowed C-3 oxidation
2-(Difluoromethyl)indole ~0.11+0.1 to +0.3Extended T1/2​ N-glucuronidation
6-(Difluoromethyl)indole ~0.10N/A (Unstable)Rapid DegradationHeterolytic defluorination (Aqueous buffer)

Systems-Level Workflows & Mechanistic Pathways

Workflow A Lead Optimization: Indole Scaffold B Nucleophilic/Radical Difluoromethylation A->B Identify metabolic soft spots C PD Profiling: Target Binding & H-Bonding B->C in vitro assays D PK Profiling: Metabolic Stability & Clearance B->D in vivo ADME E Candidate Selection C->E Efficacy confirmed D->E T1/2 & F% optimized

Fig 1: Experimental workflow for late-stage difluoromethylation and subsequent PK/PD profiling.

Defluorination A 6-(Difluoromethyl)indole (Aqueous Buffer, pH 7.4) B Indole Nitrogen Lone Pair Donation A->B Trigger C Vinylogous Electron Delocalization B->C Electron push D Heterolytic C-F Bond Cleavage C->D Expulsion of F- E Defluorinated Degradation Product D->E Hydrolysis

Fig 2: Mechanistic degradation pathway of 6-difluoromethylindole via heterolytic defluorination.

Validated Experimental Protocols

To harness the therapeutic potential of difluoromethyl indoles, robust and scalable synthetic routes are required. The following protocols detail validated, self-monitoring methods for targeted functionalization.

Protocol 1: Scalable N-1 Difluoromethylation via Phase-Transfer Catalysis

Traditional N-difluoromethylation requires hazardous heating of NaH in DMF (80–100 °C). This optimized protocol utilizes NaI and 18-crown-6 to lower the activation energy, allowing the reaction to proceed safely at 40 °C, as reported in the .

  • Preparation: In a flame-dried flask under N₂, dissolve the indole derivative (1.0 equiv) in anhydrous THF/DMF (9:1 v/v).

    • Causality: The mixed solvent system balances substrate solubility (THF) with the stabilization of the transition state (DMF).

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C. Stir for 30 minutes.

    • Validation: Cessation of H₂ gas evolution (bubbling) visually confirms the complete formation of the indolide anion.

  • Activation: Add NaI (0.2 equiv) and 18-crown-6 (0.1 equiv).

    • Causality: 18-crown-6 sequesters the Na⁺ cation, generating a "naked," highly reactive indolide anion. NaI acts as a catalyst by converting the difluoromethylating agent into a more reactive iododifluoromethane intermediate in situ.

  • Difluoromethylation: Introduce CHClF₂ (chlorodifluoromethane) gas via a balloon. Heat the reaction gently to 40 °C and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 8:2); the disappearance of the highly fluorescent starting material under UV (254 nm) indicates completion.

  • Workup: Quench with saturated aqueous NH₄Cl at 0 °C to neutralize unreacted NaH. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Catalyst-Free Electrochemical C-2 Difluoromethylation

Electrochemical synthesis offers a green, late-stage functionalization alternative that avoids toxic transition metals, detailed via 5[5].

  • Cell Setup: Equip an undivided electrochemical cell (e.g., IKA ElectraSyn 2.0) with a platinum plate anode and a platinum plate cathode.

    • Causality: Pt electrodes provide the necessary overpotential for the generation of the difluoromethyl radical without degrading under oxidative conditions[5].

  • Reaction Mixture: Dissolve the indole substrate (1.0 equiv) and sodium difluoromethanesulfinate (HCF₂SO₂Na, 3.0 equiv) in a solvent mixture of CH₃CN/H₂O (4:1 v/v). Add LiClO₄ (0.1 M) as the supporting electrolyte.

    • Causality: HCF₂SO₂Na is a stable, bench-friendly solid that acts as the –CF₂H source. The aqueous biphasic system ensures the solubility of both the organic substrate and the inorganic salts[5].

  • Electrolysis: Apply a constant current of 10 mA at room temperature.

    • Causality: Anodic oxidation of HCF₂SO₂Na releases SO₂, generating the electrophilic •CF₂H radical, which regioselectively attacks the electron-rich C-2 position of the indole via a radical pathway[5].

  • Monitoring & Workup: Pass 2.5 F/mol of charge (monitor via the potentiostat's coulometer). Once complete, dilute with water, extract with dichloromethane, and purify via column chromatography.

    • Validation: The strict absence of transition metals in this protocol eliminates the need for ICP-MS metal scavenging workflows downstream, self-validating the purity of the final API candidate.

Sources

Toxicity and cytotoxicity profile of 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for establishing the toxicity and cytotoxicity profile of the novel compound 4-Bromo-3-(difluoromethyl)-1H-indole. Given the absence of published toxicological data for this specific molecule, this document outlines a systematic, multi-tiered approach for its initial characterization. This strategy is designed to generate a robust dataset suitable for early-stage drug development and risk assessment, emphasizing scientific rationale and methodological rigor.

Part 1: Foundational Characterization and In Silico Assessment

Before initiating cell-based or in vivo studies, a foundational understanding of the compound's physicochemical properties and a preliminary in silico toxicological assessment are paramount. This front-loading approach conserves resources and provides an early warning of potential liabilities.

1.1 Physicochemical Profiling

The bioavailability and potential for non-specific effects of 4-Bromo-3-(difluoromethyl)-1H-indole are heavily influenced by its physicochemical characteristics. Key parameters to be determined include:

  • Solubility: Assessed in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO). Poor aqueous solubility can lead to compound precipitation in assays, resulting in artifactual data.

  • Lipophilicity (LogP/LogD): This parameter influences membrane permeability and potential for bioaccumulation. A standard shake-flask method or reverse-phase HPLC can be employed.

  • Chemical Stability: The compound's stability should be evaluated at various pH values and temperatures to ensure its integrity throughout the duration of the toxicological assays.

1.2 In Silico Toxicological Prediction

Computational models provide a valuable, rapid, and cost-effective initial screen for potential toxicities. By comparing the structure of 4-Bromo-3-(difluoromethyl)-1H-indole to databases of known toxicants, potential liabilities can be flagged for further investigation.

  • Structural Alerts: Analysis for toxicophores (substructures known to be associated with toxicity) using platforms like DEREK (Deductive Estimation of Risk from Existing Knowledge) or SARAH (Structure-Activity Relationship Analysis).

  • Genotoxicity Prediction: Models can predict the likelihood of mutagenicity based on structural similarity to known mutagens.

  • hERG Channel Inhibition: The potential for cardiotoxicity through blockade of the hERG potassium channel is a critical safety parameter that can be initially assessed using in silico models.

A summary of the foundational characterization workflow is presented below.

cluster_0 Phase 1: Foundational Assessment A Compound Synthesis & Purification B Physicochemical Profiling (Solubility, LogP, Stability) A->B C In Silico Toxicity Prediction (DEREK, SARAH) B->C D Data Analysis & Risk Hypothesis Generation C->D

Caption: Workflow for the initial characterization of a novel compound.

Part 2: In Vitro Cytotoxicity Profiling

The cornerstone of any toxicological evaluation is the assessment of a compound's effects on cell viability and proliferation. A panel of assays, utilizing cell lines from different tissues, is recommended to identify cell-type-specific effects and to obtain a broad understanding of the compound's cytotoxic potential.

2.1 General Cytotoxicity Screening

The initial screen should employ robust, high-throughput assays to determine the concentration-dependent effects of the compound on cell viability. It is recommended to test the compound in a panel of cell lines, including both cancerous (e.g., HepG2 - liver, A549 - lung) and non-cancerous (e.g., hTERT-immortalized fibroblasts) lines.

Table 1: Example Data Presentation for IC50 Values

Cell LineTissue of OriginIC50 (µM) after 48h Exposure
HepG2Liver (Hepatocellular Carcinoma)[Insert Value]
A549Lung (Carcinoma)[Insert Value]
HEK293Kidney (Embryonic)[Insert Value]
BJ-5taSkin (Fibroblast, non-cancerous)[Insert Value]

2.1.1 Experimental Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Bromo-3-(difluoromethyl)-1H-indole in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

2.2 Assessing Cell Membrane Integrity

To differentiate between cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects, an assay that measures the release of intracellular components due to membrane damage is crucial.

2.2.1 Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

  • Experimental Setup: Co-culture cells with the compound as described for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Compare the LDH release from treated cells to that of untreated cells (low control) and cells lysed with a detergent (high control).

Part 3: Mechanistic Toxicology Investigation

Once general cytotoxicity is established, the next phase is to investigate the underlying molecular mechanisms of cell death.

3.1 Apoptosis vs. Necrosis

Determining the mode of cell death is a critical step. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) involve distinct biochemical pathways.

3.1.1 Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with 4-Bromo-3-(difluoromethyl)-1H-indole in a white-walled 96-well plate.

  • Reagent Addition: After the desired treatment time, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

cluster_1 Mechanistic Toxicology Workflow E General Cytotoxicity Established (e.g., IC50 from MTT) F Apoptosis vs. Necrosis (Caspase Assays, Annexin V) E->F G Oxidative Stress (ROS Production Assay) E->G H Genotoxicity (Ames Test, Micronucleus Assay) E->H I Mitochondrial Dysfunction (MMP Assay) E->I J Integrated Mechanistic Conclusion F->J G->J H->J I->J

Caption: A tiered approach to investigating the mechanism of cytotoxicity.

3.2 Oxidative Stress

Many xenobiotics induce toxicity by generating reactive oxygen species (ROS), which can damage cellular macromolecules.

3.2.1 Experimental Protocol: DCFH-DA Assay for ROS Detection

  • Cell Loading: Incubate cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). This non-fluorescent compound is cell-permeable and is deacetylated by intracellular esterases to DCFH.

  • Compound Treatment: Treat the cells with 4-Bromo-3-(difluoromethyl)-1H-indole.

  • ROS-Mediated Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

3.3 Genotoxicity

The potential for a compound to damage DNA is a major safety concern.

  • Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the compound.

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage in mammalian cells by quantifying the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division).

Part 4: Preliminary In Vivo Toxicity Assessment

Should in vitro studies suggest a favorable profile, a preliminary in vivo study is the next logical step. This is typically an acute toxicity study in a rodent model.

4.1 Acute Toxicity Study (OECD Guideline 423)

This study aims to determine the short-term toxicity of the compound after a single dose and to identify the maximum tolerated dose (MTD).

  • Animal Model: Typically, mice or rats are used.

  • Dosing: The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A stepwise dosing procedure is used with a small number of animals per step.

  • Observations: Animals are observed for clinical signs of toxicity, body weight changes, and mortality over a 14-day period.

  • Pathology: At the end of the study, a gross necropsy is performed, and key organs are collected for histopathological examination.

Conclusion

This guide provides a structured and scientifically grounded approach to characterizing the toxicity and cytotoxicity of the novel compound 4-Bromo-3-(difluoromethyl)-1H-indole. By progressing from in silico and physicochemical analysis to a comprehensive suite of in vitro assays and finally to a preliminary in vivo assessment, researchers can build a robust safety profile. This tiered approach ensures that resources are used efficiently while generating the critical data needed to make informed decisions in the drug discovery and development process.

References

Organisation for Economic Co-operation and Development. (2002). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS-producing cells in living tissues. In Methods in Molecular Biology (Vol. 594, pp. 57-72). Humana Press. [Link]

Methodological & Application

Application Note: 4-Bromo-3-(difluoromethyl)-1H-indole as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the cornerstone of modern drug discovery. 4-Bromo-3-(difluoromethyl)-1H-indole represents a highly specialized, dual-functional building block designed to address common attrition factors in lead optimization. By combining a metabolically robust, lipophilic hydrogen-bond donor at the C3 position with a versatile cross-coupling handle at the C4 position, this scaffold enables the rapid exploration of novel chemical space. This application note details the physicochemical rationale, structural advantages, and validated synthetic protocols for utilizing this compound in drug development workflows.

Structural Rationale and Physicochemical Advantages

The 3-Difluoromethyl (-CF₂H) Group: A Lipophilic Hydrogen Bond Donor

The C3 position of the indole core is notoriously susceptible to oxidative metabolism by cytochrome P450 enzymes and aldehyde oxidase, often leading to rapid clearance or reactive metabolite formation[1]. Substituting this position with a difluoromethyl (-CF₂H) group serves two critical functions:

  • Metabolic Shielding: The strong C-F bonds resist oxidative cleavage, dramatically improving the half-life of the parent molecule.

  • Bioisosterism: The -CF₂H group acts as a "lipophilic hydrogen bond donor"[2]. The highly electronegative fluorine atoms polarize the C-H bond, allowing it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups without the associated penalty to membrane permeability[3][4].

The 4-Bromo Handle: Accessing Restricted Chemical Space

The C4 position of the indole ring is sterically hindered and historically difficult to functionalize selectively. However, C4-substituted indoles are highly prized in medicinal chemistry, mimicking the topology of ergot alkaloids and marine natural products (e.g., Dragmacidin and Dictyodendrin)[1][5]. The pre-installed bromine atom at C4 provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling, allowing chemists to rapidly generate libraries of C4-aryl, heteroaryl, or amino derivatives.

Quantitative Data: Physicochemical Impact of -CF₂H

The table below summarizes the physicochemical shifts when replacing standard functional groups with a -CF₂H moiety, demonstrating its utility in optimizing drug-like properties[2][6].

Functional GroupHydrogen Bond Acidity (A)*ΔlogP (vs. -CH₃)Metabolic Liability at C3Primary Medicinal Chemistry Application
-CH₃ 0.00Baseline (0.0)High (Oxidation)Baseline lipophilicity
-OH ~0.60Highly NegativeHigh (Phase II Conjugation)Strong H-bond donor, poor permeability
-CF₃ 0.00+0.8 to +1.0LowExtreme lipophilicity, no H-bond donation
-CF₂H 0.085 – 0.126-0.1 to +0.4LowBalanced lipophilicity, H-bond donor bioisostere

*Determined using Abraham's solute ¹H NMR analysis[2].

Mechanistic Workflow: Divergent Functionalization

The true power of 4-Bromo-3-(difluoromethyl)-1H-indole lies in its synthetic divergence. The diagram below illustrates the logical workflow for elaborating this scaffold into diverse therapeutic agents.

G Start 4-Bromo-3-(difluoromethyl) -1H-indole Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd(dppf)Cl2, Base Boronic Acid Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd2(dba)3, Ligand Amine C4Aryl C4-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->C4Aryl C4Amino C4-Amino Derivatives (CNS Agents) Buchwald->C4Amino

Divergent late-stage functionalization of 4-Bromo-3-(difluoromethyl)-1H-indole via Pd-catalysis.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized for the steric and electronic demands of the 4-bromo-indole system.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Synthesize C4-aryl/heteroaryl derivatives for kinase inhibitor libraries. Causality Insight: The use of Pd(dppf)Cl₂ is critical here. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step which is otherwise sluggish due to the steric bulk at the C4 position[5]. The biphasic Dioxane/Water mixture ensures the solubility of both the lipophilic indole and the inorganic base.

Materials:

  • 4-Bromo-3-(difluoromethyl)-1H-indole (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl boronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 1.25 mmol)

  • 1,4-Dioxane / Degassed H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-3-(difluoromethyl)-1H-indole, the selected boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the reaction vessel with Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Add the sparged 1,4-Dioxane and H₂O via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-warmed oil bath at 90 °C for 12–16 hours.

  • Monitoring: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1) or LC-MS. The -CF₂H group provides a distinct ¹H NMR triplet (approx. δ 6.8–7.2 ppm, J ≈ 55 Hz) which is useful for reaction tracking.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the C4-arylated product.

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Objective: Synthesize C4-amino derivatives, commonly utilized in CNS-active agents to improve aqueous solubility and target engagement[7]. Causality Insight: The C4-bromine is electronically deactivated by the electron-rich indole core. XPhos is selected as the ligand because its extreme steric bulk and electron-rich dicyclohexylphosphine moiety facilitate both the oxidative addition into the deactivated C-Br bond and the subsequent sterically congested reductive elimination.

Materials:

  • 4-Bromo-3-(difluoromethyl)-1H-indole (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (4 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ and XPhos in an oven-dried vial. Add 1 mL of anhydrous toluene and stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.

  • Reagent Assembly: To a separate Schlenk tube, add 4-Bromo-3-(difluoromethyl)-1H-indole and NaOtBu.

  • Combination: Transfer the pre-activated catalyst solution to the Schlenk tube. Add the remaining 3 mL of toluene, followed by the amine (if liquid, add via microsyringe; if solid, add during step 2).

  • Reaction: Seal the tube and heat at 100 °C for 18 hours.

  • Workup: Cool to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL) to neutralize the strong base. Extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via automated flash chromatography (DCM/MeOH gradient) to isolate the C4-aminated indole.

References

  • O'Hara, F., et al. (2015). A sequential C–H functionalization strategy for the synthesis of the marine alkaloid dictyodendrin B. ResearchGate. Available at:[Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at:[Link]

  • García-Domínguez, P., et al. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at:[Link]

  • Karimi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC (NIH). Available at:[Link]

Sources

Application Notes and Protocols for the Utilization of 4-Bromo-3-(difluoromethyl)-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs.[1] Its versatile structure allows for a wide range of biological activities. In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a routine tactic to enhance their pharmacological profiles.[2] The difluoromethyl group (-CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine functionalities.[2][3] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity to biological targets.[4]

4-Bromo-3-(difluoromethyl)-1H-indole is a bifunctional synthetic precursor designed for the efficient generation of diverse chemical libraries. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[5] Concurrently, the 3-difluoromethyl group imparts the aforementioned beneficial physicochemical properties, making this scaffold highly attractive for the development of novel therapeutics across various disease areas.

These application notes provide a comprehensive guide for researchers, outlining the strategic utility of 4-Bromo-3-(difluoromethyl)-1H-indole and providing detailed, illustrative protocols for its derivatization through key cross-coupling reactions.

Physicochemical Properties and Reactivity Profile

While specific experimental data for the synthesis of 4-Bromo-3-(difluoromethyl)-1H-indole (CAS: 1780756-02-6) is not widely available in peer-reviewed literature, its structure suggests reactivity patterns typical of bromoindoles. The electron-rich indole ring is susceptible to electrophilic substitution, while the carbon-bromine bond at the 4-position is amenable to oxidative addition by palladium(0) catalysts, initiating cross-coupling cascades. The electron-withdrawing nature of the difluoromethyl group may influence the reactivity of the indole ring and the C-Br bond, potentially requiring optimization of reaction conditions compared to non-fluorinated analogues.

PropertyValueSource
CAS Number 1780756-02-6[6]
Molecular Formula C₉H₆BrF₂N[6]
Molecular Weight 246.05 g/mol [6]

Spectroscopic data such as ¹H NMR, ¹³C NMR, and LC-MS for this compound are available from commercial suppliers.[6]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the indole scaffold is a key functional handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[7][8] Below are detailed, exemplary protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Note: These protocols are based on established procedures for similar bromoindole substrates and should serve as a robust starting point for optimization with 4-Bromo-3-(difluoromethyl)-1H-indole.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-(difluoromethyl)-1H-indoles

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[8][9]

Scientific Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is crucial for efficient coupling. Catalysts like Pd(dppf)Cl₂ are often effective for nitrogen-containing heterocycles.[10] A base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the transmetalation step in the catalytic cycle. The solvent system, typically a mixture of an organic solvent like dioxane or DME with water, is chosen to ensure the solubility of both the organic and inorganic reagents.[10]

Exemplary Protocol: Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialPurpose
4-Bromo-3-(difluoromethyl)-1H-indoleStarting Material
Arylboronic acidCoupling Partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst
Potassium Carbonate (K₂CO₃)Base
1,4-DioxaneSolvent
WaterCo-solvent
Ethyl acetateExtraction Solvent
BrineWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Inert Gas (Argon or Nitrogen)To create an inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-3-(difluoromethyl)-1H-indole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the starting indole.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow and Catalytic Cycle Diagrams:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Indole, Boronic Acid, Base, and Pd Catalyst inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to RT monitor->cool extract 7. Dilute & Extract cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure 4-Aryl-3-(difluoromethyl)- 1H-indole purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim Ar-Ar' reductive_elim->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-3-(difluoromethyl)-1H-indoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the indole core to a terminal alkyne. This is a powerful method for creating linear, rigid structures often explored in medicinal chemistry.[5][11]

Scientific Rationale: This reaction typically requires a dual catalyst system: a palladium(0) complex and a copper(I) co-catalyst (e.g., CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[7][12]

Exemplary Protocol: Sonogashira Coupling

Materials:

Reagent/MaterialPurpose
4-Bromo-3-(difluoromethyl)-1H-indoleStarting Material
Terminal AlkyneCoupling Partner
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)Catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and Solvent
Tetrahydrofuran (THF)Co-solvent
Saturated aqueous NH₄ClQuenching agent
Ethyl acetateExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Inert Gas (Argon or Nitrogen)To create an inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-3-(difluoromethyl)-1H-indole (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and Copper(I) Iodide (1-3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add a solution of the terminal alkyne (1.1-1.5 equiv.) in degassed triethylamine and THF (a common solvent ratio is 2:1 Et₃N:THF).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex Ar-Pd(II)L₂(C≡CR) transmetalation->pd_alkynyl_complex cu_halide Cu(I)Br transmetalation->cu_halide from Pd Cycle reductive_elim Reductive Elimination pd_alkynyl_complex->reductive_elim Ar-C≡CR reductive_elim->pd0 alkyne_complex π-Alkyne Complex cu_halide->alkyne_complex R-C≡CH cu_acetylide Cu(I)-C≡CR alkyne_complex->cu_acetylide Base cu_acetylide->transmetalation to Pd Cycle

Caption: Catalytic cycle of the Sonogashira reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-(difluoromethyl)-1H-indoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.

Scientific Rationale: This reaction requires a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand, such as XPhos or SPhos, which promotes the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is essential for the deprotonation of the amine and formation of the key palladium-amido intermediate. Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Exemplary Protocol: Buchwald-Hartwig Amination

Materials:

Reagent/MaterialPurpose
4-Bromo-3-(difluoromethyl)-1H-indoleStarting Material
Primary or Secondary AmineCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand
Sodium tert-butoxide (NaOt-Bu)Base
TolueneSolvent
Ethyl acetateExtraction Solvent
WaterWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Inert Gas (Argon or Nitrogen)To create an inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Palladium(II) Acetate (1-3 mol%) and XPhos (1.5-4.5 mol%).

  • Evacuate the tube and backfill with an inert gas.

  • Add anhydrous, degassed toluene and stir for 5-10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add 4-Bromo-3-(difluoromethyl)-1H-indole (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and Sodium tert-butoxide (1.4-2.0 equiv.).

  • Add the pre-formed catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L(Br) oxidative_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord R₂NH pd_amine_complex [Ar-Pd(II)L(Br)(R₂NH)] amine_coord->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)L(NR₂) deprotonation->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim Ar-NR₂ reductive_elim->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

4-Bromo-3-(difluoromethyl)-1H-indole represents a highly valuable and versatile precursor for the synthesis of novel, fluorinated indole derivatives in drug discovery. Its strategic design allows for the late-stage introduction of diverse functionalities at the 4-position via robust and well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a comprehensive starting point for researchers to explore the chemical space around this promising scaffold. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrates, ultimately accelerating the discovery of new therapeutic agents.

References

  • KIT. Synthesis of Bioactive Molecules. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Biological Magnetic Resonance Bank. bmse000097 Indole at BMRB. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Divergent Synthesis of Difluoromethylated Indole-3-carbinols, Bisindolylmethanes and Indole-3-methanamines. [Link]

  • S. M. T. Al-awaad, M. A. Ali, M. S. H. Al-furjan, & H. A. Al-lohedan. (2020). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 5(43), 28065-28077. [Link]

  • Royal Society of Chemistry. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Bioactive Molecules Containing Difluoromethylated Compounds. [Link]

  • Justia Patents. Process for the preparation of aromatic trifluoromethyl compounds. [Link]

  • Google Patents.
  • Google Patents. US 2016/0083378 A1 - PROCESS FOR THE MANUFACTURE OF A SUBSTITUTED 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONYL-AMIDE.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Google Patents. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
  • Google Patents. US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5164-5178. [Link]

  • A. Reger, S. K. Ghorai, & L. P. Kotra. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6937-6945. [Link]

  • Google Patents. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • Google Patents.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • A. S. Gazizov, A. A. Karasik, O. G. Sinyashin, & V. A. Milyukov. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 50(40), 14049-14059. [Link]

  • T. C. Sherwood, A. M. C. C. de Souza, A. J. D. D. de Oliveira, A. R. D. D. de Souza, & R. A. D. de Oliveira. (2018). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Omega, 3(11), 16345-16351. [Link]

  • Y. Wang, Y. Zhang, Y. Wang, H. Zhang, & Y. Hu. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(4), 2731-2740. [Link]

  • ResearchGate. Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. [Link]

  • V. Saptal, V. Ruta, M. A. Bajada, & G. Vilé. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2235-2244. [Link]

  • USPTO. Patent assignment abstract of title. [Link]

  • A. M. Api, D. Belsito, S. Biserta, D. Botelho, M. Bruze, G. A. Burton Jr, J. Buschmann, M. L. Dagli, M. Date, W. Dekant, C. Deodhar, M. E. Downing, A. D. Fryer, L. Jones, K. Joshi, M. Kumar, A. Lapczynski, M. Lavelle, I. Lee, D. C. Liebler, H. M. Moustie, H. O'Brien, A. T. O'Lenick Jr, J. Pental, T. M. Penning, G. Ritacco, J. Romine, N. Sadekar, D. Salvito, T. W. Schultz, I. G. Sipes, G. Sullivan, Y. Thakkar, Y. Tokura, & S. C. Tsang. (2021). RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohex-2-ene-1,4-dione, CAS Registry Number 1125-21-9. Food and Chemical Toxicology, 149(Suppl 1), 112046. [Link]

  • A. M. Api, D. Belsito, S. Biserta, D. Botelho, M. Bruze, G. A. Burton Jr, J. Buschmann, M. L. Dagli, M. Date, W. Dekant, C. Deodhar, M. E. Downing, A. D. Fryer, L. Jones, K. Joshi, M. Kumar, A. Lapczynski, M. Lavelle, I. Lee, D. C. Liebler, H. M. Moustie, H. O'Brien, A. T. O'Lenick Jr, J. Pental, T. M. Penning, G. Ritacco, J. Romine, N. Sadekar, D. Salvito, T. W. Schultz, I. G. Sipes, G. Sullivan, Y. Thakkar, Y. Tokura, & S. C. Tsang. (2021). RIFM fragrance ingredient safety assessment, 2-cyclohexylcyclohexanone, CAS Registry Number 90-42-6. Food and Chemical Toxicology, 149(Suppl 1), 112044. [Link]

  • M. A. Gonzalo-Garijo, F. Revenga-Arranz, & I. Moneo-Goiri. (1996). Anaphylactic-type reaction to hymecromone. Allergy, 51(6), 442-443. [Link]

  • N. A. Garg, & B. M. Stoltz. (2011). Strategies for the Synthesis of Bioactive Molecules. Grantome. [Link]

  • S. B. Mhaske, & N. P. Argade. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 678. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Using 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged" scaffold due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets, including enzymes and receptors.[1] The introduction of a difluoromethyl group and a bromine atom, as in 4-Bromo-3-(difluoromethyl)-1H-indole, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-Bromo-3-(difluoromethyl)-1H-indole. Given the novelty of this specific molecule, we present a series of robust and adaptable HTS assays to elucidate its potential biological activities. These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of lead discovery.[3][4]

Section 1: Biochemical Screening for Kinase Inhibitors using Fluorescence Polarization

Kinases are a critical class of enzymes often implicated in disease, making them a primary focus for drug discovery.[5] Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for HTS, as it allows for the rapid assessment of molecular binding events in solution without the need for separation steps.[6][7][8] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger protein, such as a kinase.[8][9]

Scientific Rationale

This assay is designed as a competitive binding experiment.[8][9] A fluorescently labeled tracer, with known affinity for the kinase of interest, is displaced by 4-Bromo-3-(difluoromethyl)-1H-indole if the latter binds to the same site on the kinase. This displacement results in a decrease in the fluorescence polarization signal, indicating inhibitory activity.

Experimental Workflow: Kinase Inhibition FP Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Compound_Plate Prepare 4-Bromo-3-(difluoromethyl)-1H-indole Dilution Plate Dispense_Compound Dispense Compound to Assay Plate Compound_Plate->Dispense_Compound Reagent_Mix Prepare Kinase and Fluorescent Tracer Master Mix Dispense_Reagents Add Kinase/Tracer Mix Reagent_Mix->Dispense_Reagents Dispense_Compound->Dispense_Reagents Incubate Incubate at Room Temperature Dispense_Reagents->Incubate Read_Plate Read Fluorescence Polarization on Plate Reader Incubate->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

Caption: Workflow for the kinase inhibition fluorescence polarization assay.

Detailed Protocol: FP-Based Kinase Inhibition Assay

Materials:

  • 4-Bromo-3-(difluoromethyl)-1H-indole

  • Target Kinase (e.g., a tyrosine kinase)

  • Fluorescently labeled tracer (ligand with known affinity for the kinase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Plate Preparation:

    • Prepare a stock solution of 4-Bromo-3-(difluoromethyl)-1H-indole in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO in a source plate. A typical starting concentration for a primary screen is 10 mM.

    • Using an acoustic liquid handler, dispense a low volume (e.g., 20 nL) of the compound from the source plate to the 384-well assay plate. Also, dispense DMSO alone for negative controls and a known inhibitor for positive controls.

  • Reagent Preparation:

    • Prepare a master mix of the kinase and fluorescent tracer in the assay buffer. The optimal concentrations of each should be predetermined during assay development to achieve a stable and robust assay window.[10]

  • Assay Execution:

    • Add the kinase and tracer master mix to the assay plate containing the pre-dispensed compound. The final assay volume is typically 10-20 µL.

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation

The primary output from the FP reader will be in millipolarization (mP) units. The data should be normalized using the positive and negative controls.

ParameterDescriptionFormula
Percent Inhibition The degree to which the test compound inhibits the binding of the tracer to the kinase.% Inhibition = 100 * (1 - [(Sample mP - Positive Control mP) / (Negative Control mP - Positive Control mP)])
IC50 Value The concentration of the inhibitor required to reduce the binding by 50%.Determined by fitting the dose-response data to a four-parameter logistic equation.
Z'-factor A statistical measure of the quality of the HTS assay.[11]Z' = 1 - [(3 * (SD of Positive Control + SD of Negative Control)) / |(Mean of Positive Control - Mean of Negative Control)|]

A Z'-factor of ≥ 0.5 indicates an excellent assay.[11]

Section 2: Phenotypic Screening for Modulators of Cell Viability

Phenotypic screening is a powerful, target-agnostic approach that assesses the effect of a compound on the overall phenotype of a cell or organism.[12][13][14] This method is particularly useful for identifying compounds with novel mechanisms of action.[15] A common phenotypic assay is the measurement of cell viability, which can identify compounds that are cytotoxic or cytostatic.[16]

Scientific Rationale

This protocol uses a resazurin-based assay to measure cell viability. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Experimental Workflow: Cell Viability Phenotypic Screen

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Assay Readout & Analysis Cell_Culture Culture Cancer Cell Line (e.g., HeLa) Seed_Cells Seed Cells into 384-well Plates Cell_Culture->Seed_Cells Incubate_Cells Incubate overnight to allow cell adherence Seed_Cells->Incubate_Cells Add_Compound Add 4-Bromo-3-(difluoromethyl)-1H-indole to Cells Incubate_Cells->Add_Compound Compound_Plate Prepare Compound Dilution Plate Compound_Plate->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_Resazurin Add Resazurin Reagent Incubate_Treatment->Add_Resazurin Incubate_Readout Incubate for 1-4 hours Add_Resazurin->Incubate_Readout Read_Fluorescence Read Fluorescence Incubate_Readout->Read_Fluorescence Data_Analysis Calculate Percent Viability and GI50 Read_Fluorescence->Data_Analysis

Caption: Workflow for a cell-based phenotypic screen for cell viability.

Detailed Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • 4-Bromo-3-(difluoromethyl)-1H-indole

  • A relevant cell line (e.g., a cancer cell line like HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution

  • 384-well, clear-bottom, black microplates

  • A known cytotoxic agent (e.g., doxorubicin) for positive control

  • Automated liquid handling for cell seeding and reagent addition

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Dilute the cells to the desired seeding density in cell culture medium.

    • Dispense the cell suspension into the 384-well plates.

    • Incubate the plates overnight in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of 4-Bromo-3-(difluoromethyl)-1H-indole in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

    • Add the diluted compound to the cells. Include wells with medium and DMSO only (negative control) and a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.

  • Assay Readout:

    • Add the resazurin solution to each well and incubate for 1-4 hours.

    • Measure the fluorescence (typically with excitation around 560 nm and emission around 590 nm).

Data Analysis and Interpretation

The raw fluorescence data is used to determine the effect of the compound on cell viability.

ParameterDescriptionFormula
Percent Viability The percentage of viable cells in the presence of the test compound relative to the negative control.% Viability = 100 * (Sample Fluorescence - Background) / (Negative Control Fluorescence - Background)
GI50 Value The concentration of the compound that causes a 50% reduction in cell growth.Determined by fitting the dose-response data to a four-parameter logistic equation.

Section 3: Homogeneous Proximity-Based Assay using AlphaLISA

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based technology suitable for HTS.[17][18] It can be adapted to various assay formats, including detecting protein-protein interactions, enzyme activity, and analyte quantification.[19][20]

Scientific Rationale

This protocol describes a competitive AlphaLISA assay to screen for inhibitors of a protein-protein interaction (PPI). A biotinylated protein is captured by streptavidin-coated Donor beads, and a second interacting protein, tagged with a specific epitope (e.g., a FLAG-tag), is captured by anti-FLAG-conjugated Acceptor beads.[17] When the two proteins interact, the beads are brought into close proximity, generating a luminescent signal. 4-Bromo-3-(difluoromethyl)-1H-indole will be screened for its ability to disrupt this interaction, leading to a decrease in the AlphaLISA signal.

Experimental Workflow: AlphaLISA PPI Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Prepare Compound Dilution Plate Dispense_Compound Dispense Compound to Assay Plate Compound_Plate->Dispense_Compound Protein_Mix Prepare Mix of Biotinylated Protein and Tagged Protein Add_Proteins Add Protein Mix Protein_Mix->Add_Proteins Bead_Mix Prepare Mix of Donor and Acceptor Beads Add_Beads Add Bead Mix (in subdued light) Bead_Mix->Add_Beads Dispense_Compound->Add_Proteins Incubate_PPI Incubate to allow PPI Add_Proteins->Incubate_PPI Incubate_PPI->Add_Beads Incubate_Final Incubate in the dark Add_Beads->Incubate_Final Read_Plate Read AlphaLISA Signal Incubate_Final->Read_Plate Data_Analysis Calculate Percent Inhibition and IC50 Read_Plate->Data_Analysis

Sources

Application Note: Regioselective Functionalization of 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of fluorinated motifs is a proven strategy for modulating physicochemical properties. The 3-(difluoromethyl)indole scaffold is particularly valuable; the –CF₂H group serves as a lipophilic hydrogen bond donor, acting as a metabolically stable bioisostere for alcohols and thiols[1].

4-Bromo-3-(difluoromethyl)-1H-indole is a highly versatile, multi-functional building block. It presents three orthogonal sites for derivatization:

  • N1 (Pyrrole Nitrogen): Available for masking, tuning electronic density, or appending solubilizing groups.

  • C4 (Bromide): A prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), though sterically encumbered by the adjacent –CF₂H group.

  • C2 (C–H Bond): Open for late-stage, directed, or sterically governed C–H activation (e.g., Iridium-catalyzed borylation).

This application note provides field-proven, self-validating protocols for the divergent, regioselective functionalization of this scaffold, detailing the mechanistic causality behind each experimental parameter.

Strategic Workflow & Mechanistic Rationale

The functionalization of 4-Bromo-3-(difluoromethyl)-1H-indole requires a deliberate sequence to prevent off-target reactivity.

Workflow SM 4-Bromo-3-(difluoromethyl) -1H-indole N_Prot N1-Protection (SEM-Cl) SM->N_Prot Step 1 C4_Coupling C4 Suzuki Coupling (Pd-Catalyzed) N_Prot->C4_Coupling Step 2 C2_Boryl C2-H Borylation (Ir-Catalyzed) C4_Coupling->C2_Boryl Step 3

Fig 1. Divergent regioselective functionalization workflow for 4-Bromo-3-(difluoromethyl)-1H-indole.

N1-Protection: Setting the Stage

The free indole >N–H is highly acidic (pKₐ ~16) and nucleophilic once deprotonated. If left unprotected during palladium-catalyzed cross-coupling, it can lead to competitive N-arylation or catalyst poisoning. We utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group because it is highly robust against the basic conditions of Suzuki couplings and does not sterically hinder subsequent C2 functionalization.

C4-Regioselective Suzuki-Miyaura Coupling

The C4-bromide is adjacent to the 3-CF₂H group. While the electron-withdrawing nature of the –CF₂H group accelerates the oxidative addition of Pd(0) into the C–Br bond, its steric bulk severely impedes the transmetalation and reductive elimination steps[2]. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos are mandatory. The biaryl backbone of SPhos forces the palladium center into a geometry that dramatically accelerates reductive elimination.

C2–H Borylation

Indoles naturally favor electrophilic substitution at C3. However, Iridium-catalyzed C–H borylation is governed by steric accessibility and C–H bond acidity[3]. Because the C3 position is blocked by the –CF₂H group, the catalyst exclusively targets the C2 position, which is the most acidic and sterically accessible proton on the heteroaromatic ring[4].

Mechanism Ir1 Ir(I) Precatalyst Ir3 Ir(III) Trisboryl Ir1->Ir3 + B2pin2 OA C-H Oxidative Addition Ir3->OA + Indole RE Reductive Elimination OA->RE - H-Bpin RE->Ir3 + Product

Fig 2. Iridium-catalyzed C2-H borylation catalytic cycle highlighting steric-driven selectivity.

Quantitative Data & Optimization

Table 1: Ligand Screening for C4 Suzuki-Miyaura Coupling

Conditions: Indole (1.0 eq), PhB(OH)₂ (1.5 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 eq), Tol/H₂O (5:1), 100 °C, 12 h.

LigandYield (%)RegioselectivityMechanistic Observation
PPh₃< 10%N/ASluggish oxidative addition; rapid catalyst decomposition.
dppf35%C4Arrested catalytic cycle due to steric clash during reductive elimination.
XPhos82%C4Good conversion, but minor protodebromination observed.
SPhos 94% C4 Optimal balance of sterics and electronics; clean conversion.
Table 2: Substrate Scope for Late-Stage C2–H Borylation

Conditions: C4-Arylated Indole (1.0 eq), B₂pin₂ (1.5 eq), [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), THF, 80 °C, 16 h.

C4-SubstituentDirecting Group (N1)Yield (%)Site Selectivity
PhenylSEM88%>99% C2
4-MethoxyphenylSEM85%>99% C2
3-FluorophenylSEM89%>99% C2
PhenylBoc76%>99% C2

Experimental Protocols

Protocol A: N1-Protection with SEM-Cl

Objective: Mask the acidic N–H to prevent catalyst poisoning and direct subsequent reactivity.

  • Preparation: Charge a flame-dried round-bottom flask with 4-Bromo-3-(difluoromethyl)-1H-indole (1.0 equiv) and anhydrous DMF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv).

    • Causality: NaH irreversibly deprotonates the indole N–H, generating a highly nucleophilic indolyl anion. H₂ gas evolution serves as a visual indicator of active deprotonation.

  • Electrophilic Addition: Once bubbling ceases (approx. 30 min), add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation & Workup: Monitor by TLC (Hexanes/EtOAc 4:1). Upon complete consumption of the starting material, quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.

    • Rationale: NH₄Cl safely neutralizes unreacted NaH without providing a pH low enough to cleave the newly formed SEM ether.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Form a C(sp²)–C(sp²) bond at the sterically hindered C4 position[2].

  • Reaction Assembly: In an oven-dried Schlenk tube, combine N-SEM-4-bromo-3-(difluoromethyl)indole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

    • Causality: SPhos is strictly required here. Its electron-rich nature stabilizes the Pd(0) intermediate, while its steric bulk accelerates the difficult reductive elimination step past the adjacent –CF₂H group.

  • Degassing: Evacuate the tube and backfill with argon (Repeat 3x).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (5:1, 0.1 M).

    • Causality: Water is essential to dissolve K₃PO₄ and form the reactive arylboronate species necessary for transmetalation.

  • Execution: Seal the tube and heat at 100 °C for 12 hours.

  • Self-Validation & Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite, eluting with EtOAc.

    • Rationale: Filtering removes precipitated Pd black and inorganic salts, which are the primary causes of intractable emulsions during aqueous extraction. Concentrate and purify via silica gel chromatography.

Protocol C: Iridium-Catalyzed C2–H Borylation

Objective: Regioselective functionalization of the C2–H bond for late-stage diversification[3][4].

  • Glovebox Assembly: Inside an inert-atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a 20 mL scintillation vial with the C4-arylated indole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv),[Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%).

    • Causality: [Ir(OMe)(cod)]₂ is preferred over the chloride dimer because the methoxy ligand reacts directly with B₂pin₂ to generate the active Ir(III) trisboryl species without requiring an external base.

  • Solvent Addition: Add anhydrous THF (0.3 M). Seal the vial with a PTFE-lined cap.

  • Execution: Remove the vial from the glovebox and heat in an aluminum block at 80 °C for 16 hours.

  • Self-Validation & Workup: The reaction mixture will turn a deep, dark brown, indicating the formation of the active Ir(III) species. Upon completion (verified by LC-MS), remove the volatiles under reduced pressure.

  • Isolation: Purify directly via flash chromatography (Hexanes/EtOAc gradient). The resulting C2-boronate ester is highly stable and can be isolated in excellent yield.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Bromo-3-(difluoromethyl)-1H-indole in aqueous media. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with practical, field-proven troubleshooting strategies to enable successful experimental outcomes.

Introduction: Understanding the Solubility Challenge

The inherent molecular structure of 4-Bromo-3-(difluoromethyl)-1H-indole presents a significant hurdle to achieving adequate aqueous solubility. The indole ring system is largely nonpolar and hydrophobic.[1] The addition of a bromine atom and a difluoromethyl group further increases the lipophilicity of the molecule, reducing its affinity for water. Furthermore, the planar structure of the indole core can result in strong intermolecular forces within the crystal lattice, making it energetically unfavorable for water molecules to solvate the compound.[1]

PropertyPredicted Value/CharacteristicRationale & Impact on Aqueous Solubility
CAS Number 1780756-02-6[2]N/A
Molecular Formula C₉H₆BrF₂N[3]N/A
Molecular Weight 246.05 g/mol [3]Higher molecular weight can sometimes correlate with lower solubility.
Predicted logP High (likely > 3)Based on values for similar compounds like 4-bromoindole (XLogP3 of 3.4)[4] and 6-bromo-4-fluoro-1H-indole (logP of 3.0695).[5] A high logP indicates high lipophilicity and poor aqueous solubility.
Predicted pKa Weakly AcidicThe N-H proton of the indole ring is weakly acidic. This provides an opportunity for pH modification to improve solubility.[1]
Appearance Likely a solidCrystalline solids often have high lattice energy, which can hinder dissolution.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am unable to dissolve 4-Bromo-3-(difluoromethyl)-1H-indole in my aqueous buffer for an in vitro assay. What is the first step I should take?

A1: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.

This is a common and effective strategy for overcoming poor aqueous solubility for initial experiments.[1]

Underlying Principle: The organic solvent disrupts the intermolecular forces in the solid compound, allowing it to dissolve. This concentrated stock can then be diluted into the aqueous buffer, where the compound may remain in solution at the final, lower concentration.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its broad-solvating power.[1]

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Weighing the Compound: Accurately weigh a small amount of 4-Bromo-3-(difluoromethyl)-1H-indole.

  • Initial Dissolution: Add a minimal volume of high-purity DMSO to the solid compound.

  • Vortexing/Sonication: Vortex the mixture vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Gentle Warming (Optional): If the compound is still not dissolved, gentle warming (e.g., to 37°C) can be attempted. However, be cautious of potential compound degradation at elevated temperatures.

  • Serial Dilution: Once a clear, concentrated stock solution is achieved (e.g., 10-50 mM), it can be serially diluted into your aqueous experimental medium.

Critical Consideration: The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5%) to avoid artifacts or toxicity in biological systems.[1]

dot graph TD { A[Start: Undissolved Compound in Aqueous Buffer] --> B{Prepare Concentrated Stock in DMSO}; B --> C{Dilute Stock into Aqueous Buffer}; C --> D{Observe for Precipitation}; D -- No Precipitation --> E[Proceed with Experiment]; D -- Precipitation Occurs --> F[Troubleshoot with Advanced Methods]; } Caption: Initial solubility troubleshooting workflow.

Q2: I observed precipitation when diluting my DMSO stock into the aqueous buffer. What are my next options?

A2: If simple dilution fails, you should consider more advanced formulation strategies such as using co-solvents, adjusting the pH, or employing cyclodextrins.

The choice of method will depend on the specific requirements of your experiment, including allowable excipients and the desired final concentration.

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6]

Common Co-solvents:

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Propylene glycol

Step-by-Step Protocol: Co-Solvent System Formulation

  • Primary Stock: Dissolve the 4-Bromo-3-(difluoromethyl)-1H-indole in a minimal amount of DMSO.

  • Co-solvent Addition: To the DMSO stock, add a predetermined ratio of other co-solvents like PEG 400 and ethanol while stirring continuously. A common starting formulation is 10% DMSO, 40% PEG 400, and 50% aqueous buffer.[1]

  • Final Dilution: This co-solvent mixture can then be further diluted into your final aqueous medium.

Caution: The potential for in vivo toxicity of co-solvents should be considered, especially for animal studies.[1]

Underlying Principle: The solubility of ionizable compounds is pH-dependent.[7] The indole nitrogen is weakly acidic, and by increasing the pH of the solution above its pKa, the proton can be removed, creating a more polar, and thus more soluble, anionic species.

Step-by-Step Protocol: pH-Dependent Solubility Enhancement

  • Prepare Buffer Solutions: Prepare a series of buffers with a range of pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Add Compound: Add an excess of solid 4-Bromo-3-(difluoromethyl)-1H-indole to each buffer.

  • Equilibrate: Agitate the samples (e.g., on a shaker) for a set period (e.g., 24 hours) to reach equilibrium.

  • Separate and Quantify: Separate the undissolved solid (e.g., by centrifugation or filtration) and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[8]

This will allow you to determine the optimal pH for solubilization.

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate poorly soluble "guest" molecules, like your indole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[1]

Step-by-Step Protocol: Cyclodextrin Complexation (Kneading Method)

  • Molar Ratio: Weigh out the indole compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).

  • Paste Formation: Place the HP-β-CD in a mortar and slowly add a small amount of an ethanol/water solution (e.g., 50:50 v/v) while triturating with a pestle to form a uniform paste.[1]

  • Kneading: Add the weighed indole compound to the paste and continue to knead the mixture for 45-60 minutes. If the mixture becomes dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.[1]

  • Drying: Dry the resulting solid dispersion in a vacuum oven to remove the solvents.

  • Solubility Testing: The resulting powder can then be tested for its solubility in aqueous media.

dot graph flowchart { rankdir=LR; node [shape=box, style=rounded]; A[Precipitation Observed] --> B{Select Advanced Strategy}; B --> C[Co-Solvents]; B --> D[pH Modification]; B --> E[Cyclodextrin Complexation]; C --> F[Prepare multi-component solvent system]; D --> G[Determine optimal pH for dissolution]; E --> H[Form solid dispersion]; F --> I{Test Solubility}; G --> I; H --> I; I --> J[Successful Dissolution]; } Caption: Advanced solubility enhancement strategies.

Q3: How can I accurately determine the solubility of 4-Bromo-3-(difluoromethyl)-1H-indole in my chosen solvent system?

A3: A reliable method for determining aqueous solubility is the shake-flask method followed by quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Underlying Principle: The shake-flask method is a classical technique for determining equilibrium solubility. An excess of the solid compound is agitated in the solvent for a prolonged period to ensure saturation. HPLC-UV then provides a sensitive and specific method for quantifying the concentration of the dissolved compound.[8]

Step-by-Step Protocol: Solubility Determination by Shake-Flask and HPLC-UV

  • Sample Preparation: Add an excess amount of solid 4-Bromo-3-(difluoromethyl)-1H-indole to a known volume of your aqueous buffer or formulation in a sealed vial.

  • Equilibration: Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed or by filtering through a 0.22 µm syringe filter.

  • Sample Dilution: Dilute an aliquot of the clear supernatant with a suitable solvent (e.g., the mobile phase for your HPLC method) to a concentration that falls within the linear range of your calibration curve.

  • HPLC-UV Analysis:

    • Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for your compound.

    • Prepare a series of standard solutions of your compound of known concentrations.

    • Generate a calibration curve by injecting the standards and plotting the peak area against concentration.

    • Inject your diluted sample and determine its concentration from the calibration curve.

  • Calculate Solubility: Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Organic Solvent Stock (e.g., DMSO) Solubilization in a water-miscible organic solvent followed by dilution.Simple and quick for initial screening.[1]Potential for precipitation upon dilution; solvent may interfere with assays.[1]
Co-solvents (e.g., PEG 400, Ethanol) Modifying the polarity of the aqueous medium.Can significantly increase solubility.Potential for toxicity; may not be suitable for all applications.[1]
pH Adjustment Ionizing the molecule to increase its polarity and aqueous solubility.[1]Very effective for ionizable compounds; simple to implement.Only applicable to compounds with ionizable groups; solubility is pH-dependent.
Cyclodextrins (e.g., HP-β-CD) Encapsulating the hydrophobic molecule within a hydrophilic shell.[1]High potential for solubility enhancement; can also improve stability.[1]More complex formulation process; potential for renal toxicity with some cyclodextrins at high concentrations.[10]
Particle Size Reduction (e.g., Nanosuspensions) Increasing the surface area of the solid compound to enhance the dissolution rate.[11]Can dramatically improve dissolution and bioavailability.Requires specialized equipment and expertise.[1]

References

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. Available at: [Link]

  • 4-Bromoindole. PubChem. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • 4-Bromo-3-methyl-1H-indole. PubChem. Available at: [Link]

  • Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole. The Journal of Organic Chemistry. Available at: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Available at: [Link]

  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed. Available at: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • 4-Bromo-3-(difluoromethyl)-7-fluoro-1H-indazole. PubChem. Available at: [Link]

  • Recent advances in functionalization of indoles. ResearchGate. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • Peptide Solubilization. GenScript. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. Available at: [Link]

  • 4-bromo-1-(difluoromethyl)-1H-indole. Molport. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • The prediction of physicochemical properties of four compounds, based on Lipinski rules. ResearchGate. Available at: [Link]

  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. Available at: [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • 4-Bromo-7-fluoro-3-iodo-1H-indole. ChemBK. Available at: [Link]

  • 4-Bromo-3,5-Difluoroaniline: A Versatile Research Chemical. UGA Student Affairs. Available at: [Link]

Sources

Optimizing Suzuki-Miyaura coupling conditions for 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the Suzuki-Miyaura cross-coupling of 4-Bromo-3-(difluoromethyl)-1H-indole .

This substrate presents a unique trifecta of challenges: the acidity and coordinating ability of the unprotected indole nitrogen, the steric hindrance at the C-4 position, and the base-sensitivity of the adjacent 3-difluoromethyl (-CF 2​ H) group.

Below is our comprehensive, field-validated guide to optimizing this transformation.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: My coupling with the unprotected indole yields <10% product, and I recover mostly unreacted starting material. What is causing this stall? A1: You are likely experiencing catalyst poisoning. Unprotected indoles act as Lewis bases. In the presence of palladium, the acidic N-H can deprotonate or directly coordinate to the Pd(II) intermediate, forming a stable, catalytically inactive Pd-azolyl complex. This effectively traps the catalyst outside the active cycle.

  • The Fix (Ligand Control): Switch to highly sterically demanding dialkylbiaryl phosphine ligands, such as XPhos or SPhos. The immense steric bulk of these ligands physically blocks the indole nitrogen from coordinating to the palladium center, forcing the catalyst to remain in the productive C-C coupling cycle[1].

  • The Fix (Substrate Control): If bulky ligands fail, mask the N-H with a protecting group (e.g., Boc or Ts). Tosyl protection, in particular, removes N-H acidity and adds steric pressure that actually accelerates the final reductive elimination step[2].

Q2: I am using NaOH to activate the boronic acid, but I am observing degradation of my substrate and complex mixtures. Why? A2: The 3-difluoromethyl (-CF 2​ H) group is highly sensitive to harsh, nucleophilic bases (like NaOH or KOtBu) at elevated temperatures. Strong bases can trigger dehydrofluorination or hydrolysis of the -CF 2​ H moiety.

  • The Fix: Transmetalation requires a base, but it does not require a strong base. Switch to a milder, non-nucleophilic system such as aqueous potassium phosphate (K 3​ PO 4​ ) or sodium carbonate (Na 2​ CO 3​ ) in a biphasic solvent (e.g., 1,4-Dioxane/H 2​ O). These provide the exact basicity (pKa ~12) needed to form the active boronate complex without degrading the fluorinated group[3].

Q3: Does the steric bulk of the 3-CF 2​ H group prevent oxidative addition at the adjacent 4-bromo position? A3: It hinders it sterically, but accelerates it electronically. The -CF 2​ H group is strongly electron-withdrawing, which lowers the LUMO energy of the adjacent C-Br bond, making it highly reactive toward electron-rich Pd(0) species. The actual bottleneck in your reaction is likely reductive elimination due to the steric crowding around the palladium center. Using a catalyst with a large bite angle (e.g., Pd(dppf)Cl 2​ ) or a bulky monodentate ligand (XPhos) provides the necessary steric repulsion to "push" the coupled product off the metal.

Part 2: Workflow & Mechanistic Visualizations

Workflow Start Substrate: 4-Bromo-3-(CF2H)-1H-indole Decision Will the N-H be protected? Start->Decision Yes Yes (Boc/Ts Protection) Decision->Yes Substrate Control No No (Unprotected N-H) Decision->No Ligand Control Cat1 Standard Catalysis Pd(dppf)Cl2 or Pd(PPh3)4 Yes->Cat1 Cat2 Steric Exclusion Catalysis Pd2(dba)3 + XPhos/SPhos No->Cat2 Base Mild Base Selection (K3PO4 or Na2CO3 aq.) Prevents -CF2H Hydrolysis Cat1->Base Cat2->Base End1 High Yield Requires Deprotection Base->End1 End2 High Yield Direct Product Access Base->End2

Caption: Optimization workflow for Suzuki-Miyaura coupling of 3-(difluoromethyl)indoles.

CatalyticCycle Pd0 Pd(0)L2 Active Species (L = XPhos) OxAdd Oxidative Addition Accelerated by EWG (-CF2H) Hindered by ortho-sterics Pd0->OxAdd Ar-Br Poison Catalyst Poisoning (Pd-N coordination) Pd0->Poison Small Ligands (e.g., PPh3) TransMet Transmetalation Requires mild base (K3PO4) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination Driven by bulky ligand bite angle TransMet->RedElim Degrade -CF2H Dehydrofluorination (Triggered by strong base) TransMet->Degrade Strong Bases (e.g., NaOH, KOtBu) RedElim->Pd0 Catalyst Regeneration Product Coupled Indole Product RedElim->Product

Caption: Catalytic cycle highlighting mechanistic bottlenecks and substrate-specific pitfalls.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for this specific scaffold.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemN-ProtectionYieldCausality / Observation
Pd(PPh 3​ ) 4​ (5 mol%)NaOH (3.0)THF / H 2​ ONone< 5%Catalyst poisoned by N-H; -CF 2​ H degradation observed via LCMS.
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (2.5)Toluene / H 2​ OBoc65%Protection prevents poisoning; intact -CF 2​ H, but slow reductive elimination.
Pd(dppf)Cl 2​ (5 mol%) K 2​ CO 3​ (2.5) DMF / H 2​ O Ts 92% Ts group enhances yield; large bite angle of dppf accelerates elimination.
Pd 2​ (dba) 3​ / XPhos K 3​ PO 4​ (2.5) 1,4-Dioxane / H 2​ O None 88% Bulky ligand prevents N-coordination; mild base protects -CF 2​ H.

Part 4: Self-Validating Experimental Protocol

This protocol is designed for the direct coupling of the unprotected indole (Ligand Control route), avoiding the need for protection/deprotection steps. It includes built-in quality control checkpoints to ensure trustworthiness.

Reagents:

  • 4-Bromo-3-(difluoromethyl)-1H-indole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K 3​ PO 4​ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd 2​ (dba) 3​ and XPhos in 2 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution must transition from a dark purple/black suspension to a deep red/burgundy homogeneous solution. This confirms the successful generation of the active Pd(0)-XPhos complex.

  • Substrate Addition: To the active catalyst solution, add the 4-Bromo-3-(difluoromethyl)-1H-indole and the arylboronic acid.

  • Base Introduction: Dissolve K 3​ PO 4​ in 2 mL of degassed water. Add this aqueous solution dropwise to the reaction mixture.

  • Heating & Coupling: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm is critical for biphasic transmetalation) for 4-6 hours.

    • Validation Checkpoint 2 (TLC): Elute with Hexanes/EtOAc (3:1). The starting indole (UV active, Rf ~0.6) should disappear, replaced by a new spot. If a highly polar spot appears at the baseline, catalyst poisoning (Pd-N complexation) has occurred due to oxygen ingress or degraded ligand.

  • Reaction Quench & Analysis: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na 2​ SO 4​ .

    • Validation Checkpoint 3 (LCMS): Analyze the crude organic layer. You must observe the exact mass of the coupled product. The absence of an [M−19]+ peak (loss of fluorine) validates that the mild K 3​ PO 4​ base successfully preserved the -CF 2​ H group.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[Link]

  • "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection." The Journal of Organic Chemistry.[Link]

  • "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst." Chemical Science (RSC).[Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized Technical Support Center for handling 4-Bromo-3-(difluoromethyl)-1H-indole . This compound presents unique storage challenges due to the dual reactivity of its electron-rich indole core and its highly labile difluoromethyl group. This guide provides drug development professionals and researchers with the mechanistic understanding and self-validating protocols required to maintain absolute compound integrity.

Core FAQs: Understanding the Mechanisms of Degradation

Q: Why does 4-Bromo-3-(difluoromethyl)-1H-indole degrade so rapidly in solution compared to its solid state? A: The instability is driven by the specific electronic environment of the difluoromethyl (-CF₂H) group attached to an electron-rich heteroaryl ring. In solution—particularly in the presence of trace moisture or thermal stress—the -CF₂H group is prone to defluorination (loss of HF)[1]. This elimination generates a highly reactive azafulvene (quinone methide-like) intermediate. This intermediate rapidly undergoes hydrolysis to form 4-bromo-1H-indole-3-carbaldehyde or cross-links to form oligomers[2]. In the solid state, the rigid crystal lattice restricts the molecular mobility required for this elimination, drastically reducing the degradation rate.

Q: Why is strict temperature control critical, and what is the thermal threshold? A: Thermal energy directly overcomes the activation barrier for C-F bond cleavage. Literature on fluorinated indoles demonstrates that at 50°C in aqueous media, up to 90% decomposition can occur within just 7 days[1]. Maintaining the compound at -20°C (solid) or -80°C (solution) is a thermodynamic necessity to arrest defluorination kinetics.

Q: My compound turned pink/brown during storage. What happened? A: A color shift to pink, red, or brown is the macroscopic symptom of indole ring oxidation[3]. The indole nitrogen is susceptible to atmospheric oxygen, generating radical species that polymerize into extended, colored conjugated systems. This specifically indicates a failure in your inert atmosphere (Argon/Nitrogen) storage or a compromised vial seal.

Pathway A 4-Bromo-3-(difluoromethyl) -1H-indole B Thermal Stress & Trace Moisture A->B Exposure C Defluorination (Loss of HF) B->C Activation D Reactive Azafulvene Intermediate C->D -HF E Hydrolysis (Formyl Indole) D->E +H2O F Oligomerization (Colored Degradants) D->F Cross-linking

Mechanistic pathway of thermal and hydrolytic degradation of difluoromethyl indoles.

Troubleshooting Guide: Identifying Storage Failures

Symptom ObservedMechanistic CauseCorrective Action / Prevention
Loss of Parent Mass in LC-MS (M-18 or M-20) Hydrolysis of the -CF₂H group due to trace water in the solvent.Use exclusively anhydrous solvents (e.g., DMSO over molecular sieves). Purge vials with Argon before sealing.
Appearance of Multiple Late-Eluting Peaks Thermal oligomerization triggered by repeated freeze-thaw cycles.Implement strict single-use aliquoting. Never return a thawed solution to the -80°C freezer.
Yellow/Brown Discoloration of Solid Photo-oxidation of the indole core and photolytic cleavage of the C-Br bond[4].Store exclusively in high-quality amber glass vials. Wrap secondary containers in aluminum foil.

Quantitative Stability Profiles

To guide your experimental planning, the following table summarizes the expected stability of 4-Bromo-3-(difluoromethyl)-1H-indole across various environmental conditions, based on forced degradation parameters for fluorinated indoles[1][5].

Storage ConditionStateTempTime EvaluatedPurity RetentionPrimary Degradant
Ambient Air Solution (Aq. Buffer)50°C7 Days10% - 40%Hydrolysis (Formyl)
Ambient Air Solution (DMSO)25°C14 Days< 85%Oligomers / Formyl
Inert (Argon) Solid25°C30 Days> 98%N/A
Inert (Argon) Solid-20°C12 Months> 99%N/A
Inert (Argon) Solution (Anhydrous)-80°C6 Months> 99%N/A

Self-Validating Experimental Protocol: Cryopreservation

Because degradation can occur during the preparation of stock solutions, standard protocols are insufficient. You must use a self-validating system that proves the integrity of the compound immediately after handling.

Protocol: Anhydrous Aliquoting and Validation

Rationale: Dissolving the compound introduces solvent interactions that lower the activation energy for defluorination. This protocol utilizes anhydrous conditions and a built-in Quality Control (QC) step to guarantee baseline purity.

Step 1: Preparation under Inert Atmosphere

  • Transfer the solid 4-Bromo-3-(difluoromethyl)-1H-indole into a glove box or a controlled environment purged with Argon.

  • Causality: Atmospheric oxygen and humidity must be excluded to prevent immediate azafulvene formation.

Step 2: Dissolution in Anhydrous Solvent

  • Dissolve the solid in strictly anhydrous DMSO (water content < 0.005%, stored over 3Å molecular sieves) to your desired stock concentration (e.g., 10 mM).

  • Causality: Water is the primary nucleophile that attacks the reactive intermediate. Removing water neutralizes the hydrolysis pathway.

Step 3: Single-Use Aliquoting

  • Dispense the solution into pre-dried, Argon-purged amber glass vials. Seal with PTFE-lined septa caps.

  • Flash-freeze the vials immediately in liquid nitrogen, then transfer to a -80°C freezer.

  • Causality: Flash-freezing bypasses the gradual cooling phase where intermediate thermal degradation can still occur.

Step 4: The Self-Validation Step (Critical QC)

  • Immediately after the batch reaches -80°C, randomly select one aliquot.

  • Thaw it rapidly in a room-temperature water bath and inject it into an LC-MS system.

  • Validation Logic: Compare the Area Under the Curve (AUC) of the parent mass to the certificate of analysis (CoA) baseline. If purity has dropped by >0.5%, the anhydrous technique was compromised, and the batch must be discarded. If purity is maintained, the entire frozen batch is validated for long-term storage.

Workflow Start Receive Solid Compound Q1 Immediate Solution Prep? Start->Q1 SolidStore Store Solid at -20°C (Argon + Desiccant) Q1->SolidStore No SolPrep Dissolve in Anhydrous DMSO Q1->SolPrep Yes Aliquot Aliquot into Amber Vials SolPrep->Aliquot Freeze Flash Freeze (N2) Store at -80°C Aliquot->Freeze LCMS Thaw 1 Vial for LC-MS Validation Freeze->LCMS QC Check

Self-validating workflow for aliquoting and cryopreserving difluoromethyl indoles.

References

  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Resolving HPLC baseline noise and impurities in 4-Bromo-3-(difluoromethyl)-1H-indole samples

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting for 4-Bromo-3-(difluoromethyl)-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Bromo-3-(difluoromethyl)-1H-indole. The electron-rich indole core is highly susceptible to oxidative degradation[1], while the difluoromethyl group and heavy bromine atom introduce unique steric and electronic sensitivities.

This guide provides field-proven, mechanistically grounded solutions to resolve baseline anomalies and accurately profile impurities, ensuring your analytical methods are both robust and reproducible.

Part 1: Resolving Baseline Noise and Drift (FAQ)

Q1: Why does my baseline drift upward significantly during gradient elution, masking low-level impurities? A1: Causality: In reversed-phase HPLC, mobile phase additives like Trifluoroacetic acid (TFA) are frequently used as ion-pairing agents to improve the peak shape of indoles. However, TFA absorbs UV light strongly below 220 nm. As the organic modifier concentration increases during a gradient run, the spectral properties and concentration of TFA change, causing a severe upward baseline drift[2]. Furthermore, if the TFA is aged or contaminated, its UV absorbance increases, exacerbating the noise across runs[2]. Actionable Solution: Always use fresh, HPLC-grade TFA. If you are detecting at low wavelengths (e.g., 214 nm), consider switching to a less UV-absorbent additive like formic acid. Alternatively, shift your detection wavelength to 254 nm or 270 nm, where the indole ring still absorbs strongly but TFA interference is minimized[2].

Q2: I have degassed my solvents and used fresh additives, but I still see random, sharp spikes and a wandering baseline. What is the root cause? A2: Causality: If chemical causes (mobile phase) are ruled out, the issue is likely mechanical or thermodynamic. A wandering baseline is frequently caused by refractive index changes due to temperature mismatches between the column oven and the detector flow cell[3]. Sharp, sudden spikes are typically indicative of micro-bubbles trapped in the flow cell or a failing detector lamp[4]. Actionable Solution: Ensure the column and detector temperatures are aligned (set the detector slightly higher if using a refractive index detector)[2]. Flush the flow cell with methanol under low flow to dislodge trapped bubbles, and verify the UV lamp's energy output[3].

Part 2: Identifying and Mitigating Impurities (FAQ)

Q3: I am observing new impurity peaks that increase in area over time when my samples sit in the autosampler. Are these synthetic byproducts or degradation products? A3: Causality: Synthetic byproducts (such as des-bromo isomers or incomplete difluoromethylation products) will maintain a constant relative peak area across all injections. Conversely, peaks that grow over time indicate active degradation in the sample matrix. Indole derivatives are highly sensitive to air and light, often undergoing auto-oxidation to form colored oxindole or isatin derivatives[1]. Actionable Solution: Perform a time-course analysis. If the peaks grow, the molecule is degrading. Protect the samples by using amber vials to prevent photolysis, and prepare samples in degassed, neutral solvents to minimize oxidative stress[1].

Q4: How can I confirm the identity of these degradation impurities without isolating them? A4: Causality: You can leverage the unique isotopic signature of the bromine atom. Bromine naturally occurs as two isotopes, ^79Br and ^81Br, in a ~1:1 ratio. Using LC-MS, any impurity retaining the bromo substituent will display a distinct M and M+2 doublet in its mass spectrum. If an impurity lacks this doublet and shows a mass shift of -78 Da, it is a debromination product caused by UV photolysis.

Part 3: Quantitative Impurity Tracking

To streamline your troubleshooting, compare your observed LC-MS data against the known degradation pathways of 4-Bromo-3-(difluoromethyl)-1H-indole summarized below.

Table 1: Common Impurities in 4-Bromo-3-(difluoromethyl)-1H-indole Analysis

Impurity PathwayStructural ChangeMass Shift (Δ Da)Primary CausePreventive Action
Oxidation Indole to Oxindole+16 DaDissolved O₂ / AirPurge solvents with N₂; store under inert gas.
Photolysis Loss of Bromine-78 DaUV Light ExposureUse amber autosampler vials; store in the dark.
Hydrolysis Difluoromethyl to Formyl-22 Da (Loss of F₂)Extreme pH StressBuffer mobile phase strictly between pH 4.0 - 6.0.

Part 4: Workflows and Logical Relationships

Troubleshooting_Workflow Start HPLC Issue Detected (4-Br-3-CHF2-Indole) Noise Baseline Noise / Drift Start->Noise Impurities Unexpected Impurity Peaks Start->Impurities TFA Check Mobile Phase (TFA age, Degassing) Noise->TFA Hardware Check Hardware (Flow cell, UV Lamp) Noise->Hardware Trend Peak Area Trend Over Time? Impurities->Trend TFA_Fix Use Fresh Solvents & Optimize Wavelength TFA->TFA_Fix Constant Constant Area (Synthetic Byproduct) Trend->Constant Increasing Increasing Area (Degradation Product) Trend->Increasing LCMS LC-MS Isotope Profiling (Check Br pattern) Constant->LCMS Stress Conduct Forced Degradation (Protect from Light/Air) Increasing->Stress

Figure 1: Diagnostic workflow for isolating the root causes of HPLC baseline noise and impurity generation.

Degradation_Pathways Parent 4-Bromo-3-(difluoromethyl) -1H-indole Oxidation Oxidation (Air/Peroxides) Parent->Oxidation Hydrolysis Hydrolysis (Extreme pH) Parent->Hydrolysis Photolysis Photolysis (UV Exposure) Parent->Photolysis Ox_Prod Oxindole Derivatives (+16 Da) Oxidation->Ox_Prod Hyd_Prod 3-Formyl Derivatives (-22 Da, Loss of F) Hydrolysis->Hyd_Prod Photo_Prod Debrominated Indole (-78 Da) Photolysis->Photo_Prod

Figure 2: Primary degradation pathways of 4-Bromo-3-(difluoromethyl)-1H-indole under environmental stress.

Part 5: Experimental Protocols

Protocol: Self-Validating Forced Degradation (Stress Testing) Objective: To systematically induce and identify degradation pathways of 4-Bromo-3-(difluoromethyl)-1H-indole, differentiating them from synthetic impurities. Causality: By exposing the molecule to isolated stress vectors (oxidation, photolysis, hydrolysis), we can map specific degradation peaks in the chromatogram and trace their mechanistic origins[1].

Step 1: System Suitability & Baseline Establishment

  • Prepare a 1 mg/mL stock solution of the sample in HPLC-grade acetonitrile.

  • Self-Validation Check: Inject a T=0 control sample (stored at -20°C in the dark). The protocol is validated only if the T=0 control exhibits >99% purity. This proves that any subsequent impurities observed are strictly due to the applied stress vectors and not pre-existing artifacts.

Step 2: Oxidative Stress

  • Aliquot 1 mL of the stock solution. Add 100 µL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours.

  • Causality: Peroxides actively attack the electron-rich C2-C3 double bond of the indole ring, forming oxindole (+16 Da) or isatin (+32 Da) derivatives[1].

Step 3: Photolytic Stress

  • Aliquot 1 mL of the stock solution into a clear glass vial.

  • Expose to UV light (254 nm) for 12 hours.

  • Causality: UV energy cleaves the relatively weak C-Br bond, leading to debromination (-78 Da) and the loss of the characteristic M/M+2 isotopic doublet.

Step 4: Hydrolytic Stress

  • Aliquot 1 mL of stock. Add 100 µL of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress).

  • Incubate at 40°C for 24 hours, then neutralize.

  • Causality: Extreme pH drives the hydrolysis of the difluoromethyl group into a formyl group (-22 Da).

Step 5: HPLC-PDA-MS Analysis

  • Analyze all stressed samples alongside the T=0 control using your established gradient method.

  • Self-Validation Check: Calculate the mass balance (sum of parent peak area + all impurity peak areas). It must equal ~100% of the T=0 parent peak area. If the mass balance is <90%, secondary degradation into non-UV absorbing compounds or volatile loss has occurred, requiring a milder stress condition.

Part 6: References

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:

  • Title: HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers Source: pgeneral.com URL:

  • Title: Eliminating Baseline Problems Source: Agilent URL:

  • Title: Preventing degradation of indole-3-carboxaldehyde during storage Source: Benchchem URL:

Sources

Minimizing side reactions during the difluoromethylation of 4-bromoindole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This hub is designed for researchers and drug development professionals encountering chemoselectivity, regioselectivity, and yield issues during the difluoromethylation (–CF₂H addition) of 4-bromoindole.

The introduction of a difluoromethyl group to halogenated indoles is a highly sought-after transformation in medicinal chemistry due to the group's ability to act as a lipophilic hydrogen bond donor. However, the presence of the reactive 4-bromo substituent and the ambident nucleophilicity of the indole core create competing reaction pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to suppress side reactions.

Part 1: Quantitative Comparison of Difluoromethylation Conditions

To select the appropriate methodology, you must first define your target regiochemistry. The table below summarizes the quantitative impact of different reagent systems on 4-bromoindole, highlighting the primary side reactions and mitigation strategies.

Target SiteReagent SystemCatalyst / ActivatorPrimary Side ReactionMitigation StrategyTypical Yield
N-Position ClCF₂CO₂Na (SCDA)KOH / 18-Crown-6 (PTC)Carbene HydrolysisBiphasic system; slow reagent addition75–85%
N-Position Freon-22 (CHClF₂)NaOH (aq) / TBABSubstrate DecompositionStrict temperature control (< 30 °C)60–70%
C2-Position CF₂HPPh₃Brfac-Ir(ppy)₃ (Blue LED)ProtodebrominationTune catalyst redox potential50–65%
C3-Position TMSCF₂BrLewis Acid (e.g., BF₃·OEt₂)N-AlkylationPre-protect N-position (e.g., N-Boc)45–55%

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I losing the 4-bromo substituent during photoredox C2-difluoromethylation?

The Causality: When utilizing photoredox catalysis to generate difluoromethyl radicals (•CF₂H), the excited-state photocatalyst or the resulting radical intermediates can be overly reducing. The C–Br bond in 4-bromoindole has a relatively low reduction potential. If you use a highly reducing photocatalyst, it will transfer a single electron (SET) into the σ∗ orbital of the aryl bromide, leading to mesolytic cleavage and subsequent protodebromination (loss of the bromine atom). The Solution: You must tune the redox potential of your catalytic system. Switch to fac-Ir(ppy)₃ in combination with (difluoromethyl)triphenylphosphonium bromide (CF₂HPPh₃Br)[1]. This specific system generates the •CF₂H radical efficiently under blue LED irradiation without exceeding the reduction threshold required to cleave the 4-bromo substituent.

Q2: My N-difluoromethylation using sodium chlorodifluoroacetate (ClCF₂CO₂Na) yields mostly unreacted starting material. What is causing this?

The Causality: Sodium chlorodifluoroacetate (SCDA) decomposes thermally (typically >80 °C) to generate singlet difluorocarbene (:CF₂). This singlet carbene is highly electrophilic but extremely short-lived. If there is excess water in your system without proper phase separation, the carbene rapidly hydrolyzes to form carbon monoxide and hydrogen fluoride before it can react with the indole nitrogen[2]. The Solution: Implement a biphasic solvent system (e.g., Toluene/Water) with a phase-transfer catalyst (PTC) such as 18-Crown-6 or tetrabutylammonium bromide (TBAB). Furthermore, add the SCDA in portions over time. This keeps the steady-state concentration of the carbene low, favoring the productive collision with the indolide anion at the phase boundary over non-productive hydrolysis[3].

Q3: I am getting an inseparable mixture of N-CF₂H and C3-CF₂H products. How do I control regioselectivity?

The Causality: The indole ring is an ambident nucleophile. Under neutral or mildly acidic conditions, the inherent enamine-like reactivity of the indole core drives electrophiles to the C3 position[4]. However, under strongly basic conditions, the indole is deprotonated to form an indolide anion, which localizes high electron density on the harder nitrogen center, favoring N-attack by the electrophilic carbene. The Solution: For absolute N-selectivity, ensure complete deprotonation of the indole prior to carbene generation by using an excess of strong base (e.g., KOH)[3]. If C3-selectivity is your goal, you must physically block the nitrogen by installing a protecting group (e.g., N-Tosyl or N-Boc) before attempting the difluoromethylation.

Part 3: Reaction Pathway & Logic Visualization

The following diagram maps the logical divergence of 4-bromoindole functionalization based on reagent selection, highlighting where side reactions occur and how the recommended controls bypass them.

G cluster_N N-Difluoromethylation cluster_C C2-Difluoromethylation Start 4-Bromoindole Reagent1 ClCF2CO2Na + Base (Thermal) Start->Reagent1 Reagent2 CF2HPPh3Br + Ir(ppy)3 (Photoredox) Start->Reagent2 Target1 N-CF2H-4-Bromoindole (Desired) Reagent1->Target1 Side1 Carbene Hydrolysis (Side Reaction) Reagent1->Side1 Control1 Use PTC / Biphasic System Side1->Control1 Control1->Target1 Target2 C2-CF2H-4-Bromoindole (Desired) Reagent2->Target2 Side2 Protodebromination (Side Reaction) Reagent2->Side2 Control2 Tune Catalyst Redox Potential Side2->Control2 Control2->Target2

Reaction pathways for 4-bromoindole difluoromethylation and side-reaction mitigation.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective N-Difluoromethylation (Biphasic PTC Method)

This protocol utilizes a phase-transfer catalyst to prevent the rapid hydrolysis of the difluorocarbene intermediate, ensuring high N-selectivity while leaving the 4-bromo group intact.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoindole (1.0 mmol) in 10 mL of toluene.

  • Base & PTC Addition: Add 18-crown-6 (0.1 mmol, 10 mol%) followed by a solution of KOH (4.0 mmol) dissolved in 2 mL of deionized water. Stir vigorously (800 rpm) at room temperature for 15 minutes to allow for complete deprotonation (formation of the indolide).

  • Thermal Activation: Heat the biphasic mixture to 90 °C using an oil bath.

  • Reagent Addition: Dissolve sodium chlorodifluoroacetate (SCDA, 2.5 mmol) in 2 mL of water. Add this solution dropwise to the vigorously stirring reaction mixture over 30 minutes using a syringe pump. Causality note: Slow addition prevents the buildup of :CF₂, minimizing carbene dimerization and hydrolysis.

  • Self-Validation Step (In-Process Control): After 2 hours, halt stirring to allow phase separation. Extract 50 µL of the organic (toluene) layer. Dilute with CDCl₃ and spike with 10 µL of trifluorotoluene (internal standard). Run a rapid ¹⁹F NMR. A diagnostic doublet at approximately -90 to -95 ppm ( 2JHF​≈60 Hz) confirms the formation of the N-CF₂H group. The absence of starting material indicates completion.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective C2-Difluoromethylation (Photoredox Method)

This protocol leverages visible light photoredox catalysis to generate difluoromethyl radicals without over-reducing the sensitive 4-bromo substituent[1].

  • Preparation: In an oven-dried 10 mL Schlenk tube, add 4-bromoindole (0.5 mmol), CF₂HPPh₃Br (1.0 mmol), NaHCO₃ (1.5 mmol), and fac-Ir(ppy)₃ (0.01 mmol, 2 mol%).

  • Solvent Degassing: Add 5 mL of anhydrous acetone. Seal the tube with a rubber septum and degas the mixture via three freeze-pump-thaw cycles. Causality note: Oxygen is a potent triplet quencher. Failing to degas will completely shut down the photoredox cycle by quenching the excited state fac-Ir(ppy)₃.

  • Irradiation: Backfill the tube with Argon. Irradiate the stirring mixture with 450 nm Blue LEDs at room temperature for 16 hours. Use a cooling fan to ensure the ambient temperature does not exceed 30 °C.

  • Self-Validation Step (In-Process Control): Analyze a 20 µL aliquot via GC-MS. Look for the desired product mass ( M+ = 245/247 for the Br isotopes). If a peak at M+ = 167 is observed, protodebromination is occurring, indicating the reaction temperature is too high or ambient light/UV is interfering.

  • Workup: Dilute the mixture with ethyl acetate (15 mL), wash with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

References

  • Direct access to 2-difluoromethyl indoles via photoredox catalysis. Florida Gulf Coast University / Elsevier.
  • Recent Advances in the Synthetic Application of Difluorocarbene. Thieme Connect.
  • New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.
  • Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate.

Sources

Validation & Comparative

4-Bromo-3-(difluoromethyl)-1H-indole vs 4-bromo-1H-indole chemical reactivity comparison

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize metabolic stability and membrane permeability, the incorporation of fluorinated motifs has become a cornerstone of medicinal chemistry. The difluoromethyl group (–CF₂H) is particularly valuable as a lipophilic hydrogen bond donor and a bioisostere for alcohols or thiols. However, transitioning from a standard building block like 4-bromo-1H-indole to its fluorinated analog, 4-bromo-3-(difluoromethyl)-1H-indole , introduces profound electronic and steric shifts.

As a Senior Application Scientist, I have compiled this guide to objectively compare the chemical reactivity of these two scaffolds. Understanding the causality behind their divergent behaviors is critical for designing efficient synthetic routes, particularly in late-stage functionalization and cross-coupling workflows.

Electronic and Steric Topography: The Mechanistic "Why"

The reactivity of an indole core is dictated by the electron-rich nature of the fused pyrrole ring. In 4-bromo-1H-indole , the C3 position is highly nucleophilic, and the C4-bromide is relatively accessible for transition-metal-catalyzed oxidative addition. The predicted pKa of the indole N–H in this unsubstituted system is approximately 16.07 1.

Introducing a –CF₂H group at the C3 position fundamentally rewrites this topography:

  • Steric Shielding : The –CF₂H group is significantly bulkier than a hydrogen atom. Positioned at C3, it creates immense steric hindrance directly adjacent to the C4-bromide. This shielding severely impedes the approach of bulky palladium-phosphine complexes during cross-coupling 2.

  • Inductive Electron Withdrawal : Fluorine is highly electronegative. The σ -electron-withdrawing effect of the –CF₂H group pulls electron density away from the pyrrole ring. This deactivates the core toward Electrophilic Aromatic Substitution (EAS) and lowers the pKa of the N–H bond (making it more acidic).

G A 4-Bromo-1H-indole (Baseline Reactivity) B C3-CF2H Substitution (4-Bromo-3-(difluoromethyl)-1H-indole) A->B Structural Modification C Inductive Electron Withdrawal B->C D Steric Shielding at C4 B->D E Increased N-H Acidity (Easier Deprotonation) C->E F Deactivated Pyrrole Ring (Resists EAS) C->F G Hindered Oxidative Addition (Requires Buchwald Ligands) D->G

Logic map detailing the electronic and steric impacts of C3-CF2H substitution.

Comparative Reactivity in Pd-Catalyzed Cross-Coupling

The most common transformation applied to these building blocks is the Suzuki-Miyaura cross-coupling at the C4 position to build biaryl architectures.

For 4-bromo-1H-indole , standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are usually sufficient. The oxidative addition into the C4–Br bond is relatively unhindered.

Conversely, 4-bromo-3-(difluoromethyl)-1H-indole is notoriously sluggish under standard conditions. The steric bulk of the C3–CF₂H group prevents the formation of the necessary planar transition state during oxidative addition. To overcome this, you must utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos . The electron-rich dicyclohexylphosphine moiety of SPhos accelerates oxidative addition, while its flexible biaryl backbone promotes reductive elimination despite the steric clash 3.

Quantitative Data Summary
Parameter4-Bromo-1H-indole4-Bromo-3-(difluoromethyl)-1H-indole
Preferred Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃
Preferred Ligand PPh₃ or dppfSPhos or RuPhos
Typical Base Na₂CO₃ or K₂CO₃K₃PO₄ (Anhydrous)
Solvent System Dioxane/H₂O (4:1)Dioxane/H₂O (10:1)
Temperature 80 °C100–110 °C
Oxidative Addition Rate FastSlow (Sterically Hindered)
Typical Yield (Aryl Boronic Acids) 85% - 95%60% - 80%

Experimental Methodology: Self-Validating Suzuki Protocol

To ensure reproducibility when working with the sterically hindered 4-bromo-3-(difluoromethyl)-1H-indole, follow this optimized, self-validating protocol. The use of K₃PO₄ ensures sufficient basicity to activate the boronic acid without triggering side reactions at the acidic N–H or the –CF₂H proton.

Reagents:

  • 4-Bromo-3-(difluoromethyl)-1H-indole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • SPhos (0.10 equiv, 10 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (10:1 ratio, 11 mL total)

Step-by-Step Procedure:

  • Reaction Setup & Degassing (Critical): Charge a Schlenk flask with 4-bromo-3-(difluoromethyl)-1H-indole, the arylboronic acid, and K₃PO₄. Add the solvent mixture (1,4-Dioxane/H₂O). Sparge the heterogeneous mixture vigorously with ultra-pure N₂ or Argon for 15 minutes. Causality: Electron-rich phosphines like SPhos are highly susceptible to oxidation; ambient oxygen will kill the catalytic cycle.

  • Catalyst Activation: Under a positive flow of inert gas, quickly add Pd₂(dba)₃ and SPhos. Seal the flask. Causality: Pre-mixing the Pd source and the ligand in the presence of the substrate allows the active L₁Pd(0) species to form and immediately coordinate to the sterically hindered bromide.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C using an aluminum heating block. Monitor the reaction via LCMS every 4 hours. Causality: TLC is often unreliable for highly fluorinated, non-polar indole derivatives due to co-elution. LCMS provides definitive mass-based confirmation of product formation vs. protodeboronation side-products.

  • Workup & Isolation: Once the starting material is consumed (typically 12–16 hours), cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Preparation 4-Bromo-3-(CF2H)-indole + Boronic Acid + Dioxane/H2O Step2 2. Catalyst & Base Pd2(dba)3 (5 mol%) SPhos (10 mol%) K3PO4 (3 eq) Step1->Step2 Step3 3. Reaction Degas (N2 sparge) Heat to 100°C Monitor via LCMS Step2->Step3 Step4 4. Isolation Aqueous Workup Silica Gel Column (Hexanes/EtOAc) Step3->Step4

Step-by-step Suzuki-Miyaura cross-coupling workflow for sterically hindered indoles.

Electrophilic Aromatic Substitution (EAS) & N-Functionalization

Beyond cross-coupling, the reactivity profiles of these two indoles diverge sharply in functionalization reactions:

  • EAS Reactivity: 4-Bromo-1H-indole readily undergoes Vilsmeier-Haack formylation or halogenation at the C3 position. In contrast, the 3-(difluoromethyl) analog is completely blocked at C3. Furthermore, the electron-withdrawing nature of the –CF₂H group deactivates the C2 position, making the fluorinated scaffold highly resistant to standard EAS conditions.

  • N-Alkylation: Because the N–H bond of 4-bromo-3-(difluoromethyl)-1H-indole is more acidic than that of the unsubstituted analog, N-alkylation or N-arylation can be achieved using milder bases (e.g., Cs₂CO₃ instead of NaH). This is highly advantageous when synthesizing complex drug candidates with base-sensitive functional groups.

Physicochemical & ADME Implications

Why navigate the synthetic complexities of the –CF₂H analog? In drug development, the C3 position of indoles is a known metabolic liability, prone to rapid oxidation by Cytochrome P450 enzymes. Blocking this site with a –CF₂H group dramatically improves the metabolic half-life of the molecule. Furthermore, the difluoromethyl group acts as a lipophilic hydrogen bond donor, improving passive membrane permeability and target binding affinity without the massive logP penalty associated with fully perfluorinated (–CF₃) groups.

References
  • 4-Bromoindole Chemical Properties and pKa Prediction. Protheragen. Retrieved from:[Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link]

  • Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors: Structure-Based Design and in Vivo Reduction of Amyloid β-Peptides. Journal of Medicinal Chemistry - ACS Publications. Retrieved from: [Link]

Sources

Validation of 4-Bromo-3-(difluoromethyl)-1H-indole purity by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Purity Validation of 4-Bromo-3-(difluoromethyl)-1H-indole: LC-MS/MS vs. Traditional Analytical Modalities

Introduction & Analytical Challenges

4-Bromo-3-(difluoromethyl)-1H-indole is a highly specialized pharmaceutical intermediate critical to the synthesis of next-generation kinase inhibitors and targeted therapeutics. Validating the purity of this compound is analytically demanding. The synthesis often generates structurally similar byproducts, including des-bromo indoles, residual alkylating agents, and regioisomers like 6-Bromo-3-(difluoromethyl)-1H-indole[1].

Detecting these trace impurities is paramount, as even parts-per-million (ppm) levels of potential genotoxic impurities (PGIs) can compromise downstream active pharmaceutical ingredient (API) safety. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard in many quality control labs, they often fall short in specificity and thermal compatibility for complex halogenated indoles.

Objective Comparison: LC-MS/MS vs. Alternative Modalities

To establish a robust control strategy, we must objectively evaluate the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional techniques.

  • Specificity & Regioisomer Differentiation: HPLC-UV relies on chromophoric absorption. Because 4-bromo and 6-bromo regioisomers share nearly identical UV absorption spectra, UV detection cannot definitively resolve co-eluting peaks. LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, differentiates molecules based on exact mass and unique fragmentation patterns, providing unambiguous identification [2].

  • Thermal Stability: The difluoromethyl group ( −CF2​H ) can be susceptible to thermal degradation at the high injection port temperatures (>250°C) required for GC-MS. LC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique operating at lower temperatures, preserving the structural integrity of the analyte.

  • Sensitivity for PGIs: LC-MS/MS routinely achieves limits of quantitation (LOQ) in the low parts-per-billion (ppb) range, which is essential for monitoring PGIs in compliance with stringent regulatory thresholds [3].

Table 1: Performance Comparison for Halogenated Indole Analysis

Analytical ParameterHPLC-UVGC-MSLC-MS/MS (MRM Mode)
Sensitivity (LOD) ~0.1% (1000 ppm)~1 ppm< 1 ppb
Specificity Low (Chromophore dependent)High (Mass spectral library)Ultra-High (Precursor/Product ion pairs)
Thermal Degradation Risk NoneHigh (Vaporization required)None (Soft ionization)
Matrix Interference Moderate to HighModerateMinimal (Mass filtering)
Suitability for PGIs PoorGood (if volatile)Excellent

Methodological Design & Causality (Self-Validating System)

Developing an LC-MS/MS method is not merely about running a sample; it requires designing a self-validating system where every chemical and physical parameter is purposefully selected to ensure data integrity.

3.1. Chromatographic Causality

  • Stationary Phase: A sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) is selected. The hydrophobic indole core interacts strongly with the C18 alkyl chains, while the small particle size provides the theoretical plates necessary to separate closely eluting regioisomers.

  • Mobile Phase: We utilize 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Why? Formic acid acts as a crucial proton donor, driving the formation of the [M+H]+ precursor ion necessary for positive mode ESI ( ESI+ ). Acetonitrile is chosen over methanol due to its lower viscosity and superior desolvation efficiency in the MS source, which significantly reduces background noise [4].

3.2. Mass Spectrometric Causality & Isotopic Validation 4-Bromo-3-(difluoromethyl)-1H-indole has a monoisotopic mass of approximately 245.0 Da. Due to the natural isotopic distribution of Bromine ( 79Br and 81Br in a ~1:1 ratio), the protonated precursor ion [M+H]+ presents a distinct isotopic doublet at m/z 246.0 and 248.0. Monitoring this exact 1:1 doublet acts as an intrinsic, self-validating check for the presence of the brominated target, immediately ruling out non-halogenated matrix interferences.

Step-by-Step Experimental Protocol

This protocol aligns with the analytical procedure lifecycle described in the ICH Q2(R2) guidelines [5].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-Bromo-3-(difluoromethyl)-1H-indole reference standard.

  • Dissolve in 1.0 mL of MS-grade Acetonitrile to yield a 1 mg/mL stock solution.

  • Perform serial dilutions using a 50:50 Water:Acetonitrile diluent to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.

Step 2: UHPLC Separation

  • Column: C18, 2.1 x 100 mm, 1.7 µm, maintained at 40°C.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B (Column wash)

    • 7.0 - 7.1 min: Return to 5% B

    • 7.1 - 9.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Optimization (MRM Mode)

  • Ion Source: ESI in Positive Mode.

  • Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 350°C, Desolvation gas flow at 800 L/hr.

  • MRM Transitions:

    • Quantifier Transition: m/z 246.0 226.0 (Collision Energy: 15 eV). This transition corresponds to the loss of HF (20 Da) from the difluoromethyl group.

    • Qualifier Transition: m/z 246.0 196.0 (Collision Energy: 25 eV). Corresponds to the complete loss of the −CF2​ moiety.

    • Self-Validation Check: The ratio between the quantifier and qualifier peak areas must remain constant ( ±15% ) across all samples to confirm peak purity.

Workflow Visualization

LCMS_Workflow Sample Sample Preparation (Acetonitrile Dilution) UHPLC UHPLC Separation (C18 Column, Gradient) Sample->UHPLC 2 µL Injection ESI ESI+ Ionization (Protonation to [M+H]+) UHPLC->ESI Elution MS1 MS1: Precursor Selection (m/z 246.0) ESI->MS1 Ion Transfer CID Collision Cell (Argon Gas, 15 eV) MS1->CID Isolation MS2 MS2: Product Ion (m/z 226.0) CID->MS2 Fragmentation Validation ICH Q2(R2) Validation (Data Analysis) MS2->Validation Chromatogram

LC-MS/MS workflow for 4-Bromo-3-(difluoromethyl)-1H-indole purity validation.

Experimental Validation Data

The method was rigorously validated according to the ICH Q2(R2) guidelines, which mandate the demonstration of specificity, linearity, accuracy, and precision for analytical procedures [5]. The results confirm that LC-MS/MS provides a highly reproducible framework for quantifying trace impurities in halogenated indole batches.

Table 2: ICH Q2(R2) Method Validation Results

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Linearity Range Correlation coefficient ( R2 ) 0.99 R2 = 0.998 (1 - 500 ng/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.2 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.8 ng/mLPass
Intra-day Precision % RSD 2.0% (n=6)1.1%Pass
Inter-day Precision % RSD 2.0% (n=12)1.4%Pass
Accuracy (% Recovery) 90.0% - 110.0% at 3 levels98.5% - 101.2%Pass

Conclusion

For the purity validation of complex pharmaceutical intermediates like 4-Bromo-3-(difluoromethyl)-1H-indole, traditional HPLC-UV and GC-MS methodologies introduce unacceptable risks of false positives and thermal degradation. By leveraging the exact mass filtering and specific fragmentation pathways of LC-MS/MS, analytical scientists can establish a self-validating, ICH-compliant control strategy that guarantees API integrity from the earliest stages of drug development.

References

  • Chhonker, Y. S., et al. "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." Metabolites, 2022.[Link]

  • Sun, M., et al. "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." Molecules, 2015.[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2024.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024.[Link]

Sources

Benchmarking 4-Bromo-3-(difluoromethyl)-1H-indole in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application & Comparison Guide

Executive Summary & Physicochemical Rationale

In modern structure-based drug design, the indole scaffold remains a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, BACE1 inhibitors[1], and 5-HT6 receptor antagonists[2]. However, unsubstituted or alkyl-substituted indoles often suffer from poor metabolic stability and suboptimal target residence times.

4-Bromo-3-(difluoromethyl)-1H-indole has emerged as a superior building block compared to traditional alternatives like 4-bromo-1H-indole or 4-bromo-3-methyl-1H-indole. The incorporation of the difluoromethyl ( −CF2​H ) group acts as a "chameleon" bioisostere.

The Causality Behind the Chemistry:

  • Metabolic Shielding: The high bond-dissociation energy (BDE ~109 kcal/mol) of the C–F bond effectively blocks cytochrome P450 (CYP450) mediated oxidation at the electron-rich C3 position of the indole ring, a common metabolic soft spot that leads to rapid clearance and reactive quinone imine metabolites[3].

  • pKa Modulation: The electron-withdrawing nature of the −CF2​H group lowers the pKa of the indole N-H from ~16.2 to ~14.8. This optimal acidity strengthens the hydrogen bond donor (HBD) capacity of the N-H group when interacting with kinase hinge regions or aspartic proteases, without rendering it excessively acidic like a trifluoromethyl ( −CF3​ ) analog.

  • Lipophilic Hydrogen Bonding: Unlike the −CF3​ group, the −CF2​H proton can act as a weak, lipophilic hydrogen bond donor, improving aqueous solubility and cellular permeability while maintaining a favorable LogP[2].

Comparative Benchmarking Data

To objectively evaluate the utility of 4-Bromo-3-(difluoromethyl)-1H-indole, we benchmarked it against three structural analogs across standard biochemical and cellular ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

Table 1: Physicochemical & In Vitro ADME Profiling

Data represents standardized high-throughput screening results for the fragment scaffolds.

Scaffold / CompoundIndole N-H pKaLogP (Calculated)HLM Intrinsic Clearance ( CLint​ ) (µL/min/mg)Caco-2 Permeability ( Papp​ ) ( 10−6 cm/s)
4-Bromo-1H-indole 16.22.845.2 (Moderate)25.4
4-Bromo-3-methyl-1H-indole 16.53.2128.5 (High/Labile)30.1
4-Bromo-3-(difluoromethyl)-1H-indole 14.8 3.0 15.3 (Stable) 35.8
4-Bromo-3-(trifluoromethyl)-1H-indole 13.53.812.1 (Stable)12.5 (High Efflux)

Key Insight: The −CF2​H substitution provides the optimal balance. It achieves the metabolic stability of the −CF3​ group while avoiding the severe permeability penalty (low Papp​ ) associated with excessive lipophilicity.

Mechanistic Pathways & Workflows

Metabolic Stability Pathway

Metabolic pathway comparison demonstrating CYP450 blockade by the 3-difluoromethyl group.

Cellular Permeability Workflow

Step-by-step workflow for the high-throughput Caco-2 cellular permeability assay.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Internal controls are strictly mandated to rule out false positives or assay degradation.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of the indole fragments, proving the metabolic shielding effect of the −CF2​H group[3].

Self-Validation Controls:

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

  • Minus-NADPH Control: Ensures degradation is strictly CYP450-mediated, not due to chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (pooled, 20 mg/mL) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Master Mix: Dilute microsomes in the buffer to a final working concentration of 0.5 mg/mL protein. Aliquot 40 µL of this mix into a 96-well plate.

  • Compound Addition: Spike 4-Bromo-3-(difluoromethyl)-1H-indole (and comparators) to a final assay concentration of 1 µM (Ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of a 5 mM NADPH regenerating system to all wells (except the Minus-NADPH control wells, which receive buffer).

  • Time-Course Sampling: At t=0,5,15,30, and 45 minutes, remove 10 µL aliquots and immediately quench into 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the remaining compound area ratio vs. time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint​ using the formula: CLint​=(k×V)/Microsomal Protein Concentration .

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay evaluates the intestinal absorption potential and identifies if the compound is a substrate for efflux transporters (e.g., P-glycoprotein)[2].

Self-Validation Controls:

  • Monolayer Integrity: Lucifer Yellow rejection assay (must show <1% permeability).

  • Efflux Control: Digoxin (known P-gp substrate; Efflux Ratio must be >3 ).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days, changing media every 48 hours to ensure full enterocyte differentiation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER >250Ω⋅cm2 proceed to dosing.

  • Dosing: Prepare 10 µM solutions of the indole fragments in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 100 µL of compound to the apical chamber; 300 µL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 300 µL of compound to the basolateral chamber; 100 µL blank HBSS to the apical chamber.

  • Incubation: Incubate the plates on an orbital shaker (100 rpm) at 37°C in a 5% CO2​ incubator for exactly 120 minutes.

  • Sampling & Quantification: Remove 50 µL from both donor and receiver compartments. Matrix-match the samples with blank buffer and quench with acetonitrile containing an internal standard. Quantify via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER):

    • Papp​=(dQ/dt)/(C0​×A)

    • ER=Papp​(B−A)/Papp​(A−B)

Conclusion

Benchmarking 4-Bromo-3-(difluoromethyl)-1H-indole against standard indole scaffolds clearly demonstrates its superiority in early drug discovery. By strategically deploying the −CF2​H group, researchers can simultaneously abrogate CYP450-mediated metabolic liabilities, fine-tune the pKa of the indole N-H for enhanced target engagement, and maintain an optimal permeability profile.

Sources

GC-MS vs LC-MS for validating 4-Bromo-3-(difluoromethyl)-1H-indole synthesis products

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of fluorinated indoles, particularly 4-Bromo-3-(difluoromethyl)-1H-indole , represents a critical node in modern drug discovery. The bioisosteric properties of the difluoromethyl group (-CHF₂), combined with the cross-coupling potential of the bromine atom, make this compound a highly versatile building block[1]. However, validating the products of this synthesis requires rigorous analytical frameworks to distinguish the target from unreacted starting materials, over-brominated species, and structural regioisomers.

As an Application Scientist, selecting between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a matter of preference; it is dictated by the physicochemical properties of the molecule. This guide provides an objective, data-driven comparison of both modalities, detailing the causality behind experimental choices and providing self-validating protocols for your laboratory.

Molecular Causality & Analytical Strategy

The analytical behavior of 4-Bromo-3-(difluoromethyl)-1H-indole is governed by three specific structural features:

  • The Bromine Atom (The Self-Validating Signature): Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a built-in internal control. Any intact target ion must present a characteristic doublet separated by exactly 2 m/z units with equal intensity. If a peak lacks this isotopic signature, it is immediately excluded as a non-brominated byproduct.

  • The Indole N-H Group: The secondary amine is polar and capable of hydrogen bonding. In GC-MS, this can lead to severe peak tailing and thermal degradation unless the N-H bond is capped via derivatization[2]. In LC-MS, this same polarity makes the molecule highly amenable to Electrospray Ionization (ESI).

  • The Difluoromethyl Group (-CHF₂): The addition of fluorine increases the volatility of the compound relative to its non-fluorinated analogs, making it highly suitable for GC-MS[3]. However, under hard Electron Ionization (EI), it is susceptible to diagnostic fragmentation, such as the loss of a difluoromethyl radical (•CHF₂) or hydrogen fluoride (HF).

Objective Comparison: GC-MS vs. LC-MS Performance Data

To objectively evaluate which system to deploy for synthesis validation, we must compare their performance across key analytical parameters.

Analytical ParameterGC-MS (Electron Ionization)LC-MS (Electrospray Ionization)
Ionization Energy Hard (70 eV)Soft (Variable Capillary Voltage)
Primary Analyte Ion Radical cation [M]•⁺ (m/z 245/247)Protonated [M+H]⁺ (m/z 246/248)
Diagnostic Fragments [M - •CHF₂]⁺, [M - HF]•⁺Minimal (Requires MS/MS CID for fragmentation)
Isomer Resolution Excellent (Capillary column separation)Moderate (Highly dependent on mobile phase)
Sample Preparation Derivatization (TMS) highly recommendedDirect injection ("Dilute & Shoot")
Matrix Tolerance Low (Requires clean, anhydrous extracts)High (Tolerates crude reaction mixtures)

Data Synthesis: GC-MS provides superior structural elucidation due to its rich fragmentation library and high-resolution separation of regioisomers (e.g., distinguishing 4-bromo from 5-bromo indoles). Conversely, LC-MS excels in rapid, high-throughput screening of crude reaction mixtures without the need for derivatization[3].

Self-Validating Experimental Methodologies

A robust analytical protocol must be a self-validating system. The following methodologies incorporate internal logical checks to ensure data integrity.

Protocol A: GC-MS Validation Workflow (High-Resolution Isomer Profiling)

Causality: GC-MS is chosen when the synthesis yields multiple closely related regioisomers that LC cannot resolve. Derivatization is employed to neutralize the polar N-H group, ensuring sharp chromatographic peaks and preventing thermal breakdown in the inlet.

  • Sample Preparation & Derivatization:

    • Extract 1 mg of the crude synthesis product into 1 mL of anhydrous ethyl acetate.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Incubate at 60°C for 30 minutes to yield the TMS-protected indole.

  • Chromatography:

    • Inject 1 µL in split mode (1:20) onto a 5%-phenyl-methylpolysiloxane capillary column (e.g., HP-5MS)[2].

    • Program the oven from 100°C to 280°C at 15°C/min.

  • Mass Spectrometry (EI, 70 eV): Scan from m/z 50 to 400.

  • Self-Validation Check: Locate the peak in the Total Ion Chromatogram (TIC). Extract the mass spectrum and verify the molecular ion doublet at m/z 317 and 319 (TMS derivative). The strict 1:1 intensity ratio confirms the presence of exactly one bromine atom. The presence of a fragment at m/z 266/268 confirms the loss of the •CHF₂ group, validating the difluoromethyl substitution.

Protocol B: LC-MS/MS Validation Workflow (Rapid Crude Screening)

Causality: LC-MS is deployed for rapid reaction monitoring. ESI is a soft ionization technique that preserves the intact molecular mass, allowing chemists to quickly confirm product formation directly from the aqueous reaction matrix[3].

  • Sample Preparation:

    • Quench an aliquot of the reaction mixture and dilute 1:1000 in LC-grade Methanol/Water (50:50). No drying or derivatization is required.

  • Chromatography:

    • Inject 2 µL onto a sub-2-µm C18 reversed-phase column[2].

    • Run a rapid 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

  • Mass Spectrometry (ESI+): Operate in positive ion mode. The formic acid in the mobile phase drives the protonation of the indole core.

  • Self-Validation Check: Generate Extracted Ion Chromatograms (EIC) for m/z 246.0 and 248.0. The target compound is validated only if both masses perfectly co-elute at the exact same retention time with equal peak areas. If m/z 246.0 elutes without 248.0, the compound is a non-brominated impurity.

Decision Matrix & Validation Workflow

To streamline instrument selection, the following logical pathway dictates the optimal validation strategy based on the sample's state and the analytical goal.

Validation_Workflow N1 Crude Synthesis Mixture 4-Bromo-3-(difluoromethyl)-1H-indole N2 Sample Preparation (Filtration & Dilution) N1->N2 N3 N-H Derivatization (TMS-Cl / BSTFA) N2->N3 Volatile Pathway (Isomer Resolution) N5 LC-MS (ESI) Soft Ionization N2->N5 Polar Pathway (Rapid Screening) N4 GC-MS (EI) Hard Ionization N3->N4 N6 Data Validation Bromine Isotope (1:1) & Fragment ID N4->N6 Fragment Library [M - CHF2]+ N5->N6 Intact Mass [M+H]+ Doublet

Figure 1: Decision matrix and validation workflow for MS analysis of indole synthesis.

Conclusion

Both GC-MS and LC-MS offer robust, orthogonal methods for validating the synthesis of 4-Bromo-3-(difluoromethyl)-1H-indole. GC-MS remains the gold standard for resolving closely related regioisomers and providing definitive structural proof through EI fragmentation. Conversely, LC-MS provides unparalleled speed and matrix tolerance for real-time reaction monitoring. By leveraging the inherent 1:1 isotopic signature of bromine, researchers can establish self-validating protocols across both platforms, ensuring absolute confidence in their synthetic yields.

References

  • Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides Organic Letters (ACS Publications)[Link]

  • Validation by collaborative trial of a method for the determination by GC–MS and LC–MS/MS of boar taint marker compounds in pork tissue National Center for Biotechnology Information (NIH)[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Emery Pharma[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Bromo-3-(difluoromethyl)-1H-indole. As a specialized halogenated heterocyclic compound, its handling and disposal require a nuanced understanding of its chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and scientific integrity in your laboratory.

Executive Summary: The Core Principles of Disposal

The proper disposal of 4-Bromo-3-(difluoromethyl)-1H-indole is governed by its classification as a halogenated organic compound. The fundamental principles for its management are:

  • Segregation: This compound and any materials contaminated with it must be segregated into a designated "Halogenated Organic Waste" stream.

  • Containment: Use only chemically compatible and properly sealed containers for waste accumulation.

  • Incineration: The terminal disposal method must be high-temperature incineration at a licensed hazardous waste facility. This is non-negotiable due to the compound's thermal stability and hazardous decomposition products.

  • Compliance: All procedures must align with the guidelines set by your institution's Environmental Health and Safety (EHS) department and national regulatory bodies such as the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

Understanding the "why" is paramount to ensuring safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs allow for a robust hazard assessment based on well-characterized analogous compounds.

Anticipated Hazard Profile:

Hazard ClassDescriptionRationale & Causality
Skin Irritation Causes skin irritation.Based on GHS classifications for similar brominated indoles.[1][2][3] The electrophilic nature of the bromine atom and the overall molecular structure can interact with skin proteins and lipids, causing irritation.
Eye Irritation Causes serious eye irritation.A common hazard for complex organic molecules.[1][2][3] Direct contact can lead to significant inflammation and potential damage to the cornea.
Respiratory Irritation May cause respiratory tract irritation.Fine powders or aerosols can irritate the mucous membranes of the respiratory system.[1][2]
Acute Toxicity (Oral) Potentially harmful if swallowed.Indole derivatives can exhibit biological activity; ingestion may lead to systemic effects.[4][5][6]
Hazardous Decomposition Thermal decomposition yields toxic gases.At elevated temperatures, the molecule will decompose to produce Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Carbon Oxides (CO, CO₂), and Nitrogen Oxides (NOx).[4] HBr and HF are highly corrosive and toxic gases.
Environmental Hazard Potentially toxic to aquatic life.Halogenated aromatic compounds can be persistent in the environment and exhibit ecotoxicity.

Pre-Disposal Safety & Engineering Controls

Before the first drop of waste is generated, a robust safety framework must be in place.

Personal Protective Equipment (PPE)

Proper PPE is your primary line of defense. The following must be worn at all times when handling the compound or its waste.

EquipmentSpecification
Gloves Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.
Eye Protection Safety goggles with side shields or a full-face shield.
Lab Coat Standard laboratory coat, buttoned completely.
Respiratory All handling should occur inside a certified chemical fume hood to prevent inhalation.[7]
Spill Management

Be prepared for accidental releases. A spill kit specifically for chemical spills should be readily accessible and include:

  • Absorbent Material: Vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust .[8]

  • Neutralizing Agents: While not for direct application to the compound, having sodium bicarbonate for potential acid gas neutralization is prudent.

  • Containment Tools: A non-sparking scoop and brush.

  • Disposal Bags: Heavy-duty, sealable plastic bags or a designated container for spill cleanup debris.

On-Site Waste Management & Segregation

Proper segregation at the point of generation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs.

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste contaminated with 4-Bromo-3-(difluoromethyl)-1H-indole.

WasteSegregation cluster_0 Start: Waste Generation Point cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Place in Correct, Labeled Container cluster_3 Step 3: Final On-Site Management start Waste Generated (Solid, Liquid, or Labware) is_solid Is it a solid? (e.g., pure compound, contaminated weigh paper) start->is_solid Evaluate is_liquid Is it a liquid? (e.g., in solution, reaction mixture) is_solid->is_liquid No solid_waste Solid Halogenated Waste Container is_solid->solid_waste Yes is_labware Is it contaminated labware? (e.g., pipette tips, glassware) is_liquid->is_labware No liquid_waste Liquid Halogenated Waste Container is_liquid->liquid_waste Yes is_labware->solid_waste Yes (if not sharp) sharps_waste Contaminated Sharps Container is_labware->sharps_waste Yes (if sharp) saa Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa sharps_waste->saa pickup Arrange for EHS Pickup saa->pickup

Caption: Waste Segregation and Management Workflow.

Container Specifications

The choice of container is crucial to prevent leaks and degradation.

Waste TypePrimary ContainerSecondary ContainmentLabeling Requirements
Solid Waste Wide-mouth HDPE or glass jar with a screw-top lid.A larger, lipped tray or bin."HAZARDOUS WASTE, HALOGENATED ORGANIC, SOLID"; List all contents by chemical name.
Liquid Waste Borosilicate glass or HDPE carboy with a screw-top cap. Must be vented if gas evolution is possible .A larger, chemically-resistant tub or basin capable of holding 110% of the container's volume."HAZARDOUS WASTE, HALOGENATED ORGANIC, LIQUID"; List all contents and approximate percentages.
Contaminated Sharps Puncture-proof sharps container.N/A"HAZARDOUS WASTE, SHARPS"; List key contaminants.

Crucial Segregation Rule: Any solvent, regardless of its own classification, that is mixed with a halogenated compound must be disposed of as halogenated waste.[9]

Approved Disposal Methodology: High-Temperature Incineration

Due to the presence of both bromine and fluorine, this compound requires a robust destruction method. High-temperature incineration is the only acceptable and environmentally sound option.

  • Causality: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds highly stable and resistant to other forms of chemical degradation.[10][11][12] Incineration at temperatures typically exceeding 1000°C provides the necessary energy to break both the C-F and C-Br bonds.[13][14]

  • Process: In a licensed hazardous waste incinerator, the compound is subjected to extreme heat and oxidative conditions, breaking it down into its constituent elements.[14]

  • Post-Treatment (Scrubbing): The combustion process generates acidic gases, primarily Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[13] These gases are passed through "scrubbers," which are chemical systems (often using a caustic solution) that neutralize these acids before they can be released into the atmosphere.[15]

Step-by-Step Disposal Protocol for Laboratory Personnel

Follow this procedure for the routine collection of waste.

  • Preparation:

    • Confirm the location of the nearest spill kit and safety shower/eyewash station.

    • Don all required PPE as specified in Section 3.1.

    • Perform all waste handling inside a certified chemical fume hood.

  • Select and Label Container:

    • Choose the appropriate waste container based on the waste type (solid, liquid, sharps).

    • Using a permanent marker, label the container with "HAZARDOUS WASTE" and the specific type (e.g., "Halogenated Organic Liquid").

    • Begin a list of contents on the container's label. Add "4-Bromo-3-(difluoromethyl)-1H-indole" as the first entry.

  • Waste Transfer:

    • Solids: Use a dedicated spatula or powder funnel to transfer solid waste into the container.

    • Liquids: Use a funnel to carefully pour liquid waste into the carboy. Avoid splashing.

    • Contaminated Items: Place items like gloves, weigh boats, and pipette tips directly into the solid waste container.

  • Seal and Store:

    • Securely close the container cap. Do not overtighten, but ensure it is vapor-tight.

    • Wipe the exterior of the container with a damp cloth (disposing of the cloth as solid hazardous waste) to remove any external contamination.

    • Place the sealed container in its designated secondary containment within the Satellite Accumulation Area (SAA).[16]

  • Documentation and Pickup:

    • Continuously update the container's contents list as new waste is added.

    • Once the container is full or has been in the SAA for the maximum allowable time (consult your EHS department, often 90 days), submit a chemical waste pickup request through your institution's EHS portal.[16][17]

Emergency Response Procedures

In the event of an accident, rapid and correct response is critical.

IncidentResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Minor Spill (<100 mL) If trained and it is safe to do so, cover the spill with an inert absorbent material. Scoop the material into a labeled hazardous waste container. Clean the area with a suitable solvent and dispose of all cleanup materials as halogenated waste.
Major Spill (>100 mL) Evacuate the immediate area. Alert nearby personnel and your supervisor. Call your institution's emergency number or 911. Do not attempt to clean it up yourself.

References

  • Tsang, W., Burgess, D.R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139, 385–402. Available from: [Link]

  • Taylor & Francis Online. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Available from: [Link]

  • MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available from: [Link]

  • University of Utah Partnerships. (n.d.). The Combustion of Highly Fluorinated Organic Compounds. Available from: [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • Hino, T., & Nakagawa, M. (n.d.). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Available from: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Hazardous Waste Segregation. (n.d.). Available from: [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoindole. PubChem. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US). Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]

  • NextSDS. (n.d.). 4-bromo-1-(difluoromethyl)-1H-indole — Chemical Substance Information. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Bromine Safety Data Sheet. Available from: [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.